molecular formula C4H9O4P B14374394 Dimethyl (2-hydroxyethenyl)phosphonate CAS No. 91152-71-5

Dimethyl (2-hydroxyethenyl)phosphonate

Cat. No.: B14374394
CAS No.: 91152-71-5
M. Wt: 152.09 g/mol
InChI Key: MNZSMHNOELFFHK-UHFFFAOYSA-N
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Description

Dimethyl (2-hydroxyethenyl)phosphonate is a useful research compound. Its molecular formula is C4H9O4P and its molecular weight is 152.09 g/mol. The purity is usually 95%.
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Properties

CAS No.

91152-71-5

Molecular Formula

C4H9O4P

Molecular Weight

152.09 g/mol

IUPAC Name

2-dimethoxyphosphorylethenol

InChI

InChI=1S/C4H9O4P/c1-7-9(6,8-2)4-3-5/h3-5H,1-2H3

InChI Key

MNZSMHNOELFFHK-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C=CO)OC

Origin of Product

United States

Foundational & Exploratory

Dimethyl (2-hydroxyethenyl)phosphonate chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural dynamics, synthesis, and application of Dimethyl (2-hydroxyethenyl)phosphonate , specifically focusing on its existence as the reactive enol tautomer of dimethyl phosphonoacetaldehyde.

Structural Dynamics, Synthetic Protocols, and Bio-Isosteric Utility

Part 1: Executive Summary & Structural Architecture

This compound (C


H

O

P) represents a critical C2-phosphonate building block. While often cataloged under its stable keto-tautomer name, dimethyl phosphonoacetaldehyde , the enol form (2-hydroxyethenyl) is the pharmacophore of interest for enzyme inhibition studies (specifically as a Phosphoenolpyruvate (PEP) mimic) and the active species in specific catalytic cycles.

Understanding the Keto-Enol Tautomerism is the single most important factor in working with this molecule. Unlike simple ketones, the electron-withdrawing phosphonate group (


) at the 

-position significantly acidifies the

-protons, lowering the pKa and making the enol form more accessible, though the keto form remains thermodynamically dominant in non-stabilizing solvents.
Structural Dynamics: The Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium.[1][2][3][4] In solution, the "bottle" contains primarily the aldehyde (keto form), but reactivity is often driven by the enol or enolate.

  • Keto Form (Aldehyde): Dimethyl (2-oxoethyl)phosphonate. Thermodynamically favored.

  • Enol Form (Vinyl Alcohol): this compound. Kinetically reactive; mimics the transition state of PEP-utilizing enzymes.

Tautomerism Keto Keto Form (Dimethyl phosphonoacetaldehyde) (MeO)2P(O)-CH2-CHO Enol Enol Form (Dimethyl 2-hydroxyethenylphosphonate) (MeO)2P(O)-CH=CH-OH Keto->Enol Tautomerization (Solvent/pH dependent) Enolate Enolate Anion Reactive Intermediate [(MeO)2P(O)-CH-CHO]- Keto->Enolate Base (-H+) Enol->Enolate Base (-H+)

Figure 1: Tautomeric equilibrium and enolate formation. The phosphonate group stabilizes the enolate, facilitating the transition between keto and enol forms.

Spectroscopic Signatures

Distinguishing the tautomers requires careful NMR analysis. The following table summarizes characteristic shifts.

FeatureKeto Form (Aldehyde)Enol Form (Vinyl Alcohol)Notes

P NMR

20–25 ppm

12–18 ppm
Upfield shift in enol due to conjugation.

H NMR (

-C)

3.0–3.2 ppm (dd,

Hz)

4.5–5.5 ppm (dd, Vinyl-H)
Keto

-protons are highly acidic.

H NMR (Func)

9.5–9.8 ppm (CHO, s/d)

11–12 ppm (OH, broad)
OH signal is concentration/solvent dependent.
IR Spectrum

1720 cm


1640 cm

,

3400 cm

Strong P=O stretch at ~1250 cm

in both.

Part 2: Synthesis & Isolation Protocols

Direct isolation of the pure enol is difficult due to rapid reversion to the aldehyde. However, we can synthesize the equilibrium mixture or "trap" the enol as a silyl ether.

Protocol A: Oxidative Cleavage (Primary Route)

This method generates the aldehyde (which equilibrates to the enol) from a commercially available allylic phosphonate.

Reagents: Dimethyl allylphosphonate, Osmium tetroxide (cat.), Sodium periodate (


).
  • Reaction Setup: Dissolve dimethyl allylphosphonate (10 mmol) in THF:Water (1:1).

  • Oxidation: Add

    
     (2.5 mol%) followed by portion-wise addition of 
    
    
    
    (3 equiv) at 0°C.
  • Workup: Stir for 4 hours. Quench with saturated sodium thiosulfate. Extract with DCM.

  • Purification: The product is water-soluble. Careful extraction or chromatography on silica (rapidly, to avoid decomposition) yields the phosphonoacetaldehyde.

Protocol B: Enol Trapping (Silyl Enol Ether)

To utilize the "enol" structure chemically, it is best to trap it as the TMS-ether.

  • Deprotonation: Cool a solution of dimethyl phosphonoacetaldehyde in dry THF to -78°C.

  • Base Addition: Add LiHMDS (1.1 equiv) dropwise. The solution turns yellow (enolate formation).

  • Trapping: Add TMSCl (1.2 equiv). Warm to room temperature.

  • Result: Dimethyl (2-(trimethylsiloxy)ethenyl)phosphonate. This stable intermediate reacts as the enol equivalent in Mukaiyama aldol reactions.

Synthesis Start Dimethyl Allylphosphonate Step1 Oxidative Cleavage (OsO4 / NaIO4) Start->Step1 Inter Dimethyl Phosphonoacetaldehyde (Keto-Enol Mix) Step1->Inter Step2 Enol Trapping (LiHMDS / TMSCl) Inter->Step2 Product Silyl Enol Ether (Stable Enol Equivalent) Step2->Product

Figure 2: Synthetic workflow from precursor to trapped enol equivalent.

Part 3: Reactivity & Bio-Applications[6]

Phosphoenolpyruvate (PEP) Isosterism

The core utility of This compound lies in its structural similarity to PEP.

  • PEP Structure:

    
    
    
  • Phosphonate Analogue:

    
     (Enol form)
    

The C-P bond is non-hydrolyzable, making this molecule a potent competitive inhibitor for enzymes like PEP Mutase or Enolpyruvylshikimate-3-phosphate synthase (EPSPS) . The enol form mimics the transition state of the phosphoryl transfer.

Horner-Wadsworth-Emmons (HWE) Utility

While typically used for olefination, the presence of the


-hydroxyl group (in the enol) or the aldehyde allows for unique Formyl-HWE  reagents.
  • Mechanism: The phosphonate stabilizes the

    
    -carbanion.
    
  • Outcome: Reaction with aldehydes yields

    
    -unsaturated aldehydes (via the phosphonate carbanion reacting at the 
    
    
    
    -carbon).

Part 4: Handling & Stability (Self-Validating Protocol)

Trustworthiness Check: How do you know your sample is degrading?

  • Visual Check: The pure compound is a clear, colorless liquid. A yellow/brown tint indicates polymerization or aldol condensation products.

  • NMR Validation: Run a quick

    
    P NMR.
    
    • Pure: Single peak (or two if tautomers are slow-exchange) around 22 ppm.

    • Degraded: Multiple peaks, particularly broadening around 0-10 ppm (phosphate hydrolysis products).

Storage:

  • Store at -20°C under Argon.

  • Avoid acidic media which catalyzes the hydration of the enol back to the aldehyde or hydrolysis of the phosphonate esters.

References

  • PubChem. "this compound - Compound Summary." National Library of Medicine. [Link]

  • Chemistry LibreTexts. "Keto-Enol Tautomerism Mechanisms." [Link]

  • Master Organic Chemistry. "Factors Affecting Keto-Enol Equilibria." [Link]

Sources

Technical Guide: Dimethyl (2-hydroxyethenyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of Synthesis, Characterization, and Potential Applications

Abstract: This technical guide provides a comprehensive scientific overview of Dimethyl (2-hydroxyethenyl)phosphonate, a specialized vinylphosphonate of interest to researchers in materials science and drug discovery. Acknowledging that this compound is not widely cataloged and lacks a readily available CAS number, this document outlines a robust, proposed synthetic pathway based on established organophosphorus chemistry. We delve into the mechanistic rationale for the chosen synthetic strategy, provide a detailed, self-validating experimental protocol, and describe the necessary analytical techniques for structural elucidation and purity assessment. Furthermore, we explore the potential applications of this molecule, grounded in its unique bifunctional nature as both a reactive vinylphosphonate and a primary alcohol. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this novel compound.

Nomenclature and Structural Identity

This compound is an organophosphorus compound featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methoxy groups (-OCH₃) and a 2-hydroxyvinyl group (-CH=CHOH).

  • IUPAC Name: this compound

  • Synonyms: Dimethyl 2-hydroxyvinylphosphonate

  • CAS Number: Not assigned or publicly available as of the date of this publication. The saturated analogue, Dimethyl (2-hydroxyethyl)phosphonate, is registered under CAS Number 54731-72-5[1][2][3][4].

  • Molecular Formula: C₄H₉O₄P

  • Molecular Weight: 152.09 g/mol

The presence of the vinyl group makes it a target for polymerization and Michael addition reactions, while the phosphonate moiety serves as a stable bioisostere of phosphate groups, a feature highly relevant in medicinal chemistry[5][6]. The hydroxyl group offers a further site for functionalization.

Proposed Synthetic Pathway: Rationale and Mechanism

The synthesis of vinylphosphonates can be achieved through various methods, including the Horner-Wadsworth-Emmons (HWE) reaction, triflic anhydride-promoted phosphorylation of ketones[7], and rearrangements of α-aminophosphonates[6]. Given the target structure, a modified Pudovik reaction or an HWE-type approach are the most chemically sound strategies.

We propose a robust two-step synthesis commencing with a base-catalyzed Pudovik reaction between dimethyl phosphite and paraformaldehyde to generate Dimethyl (hydroxymethyl)phosphonate, followed by a dehydration or elimination step to introduce the vinyl functionality. A more direct, albeit potentially lower-yielding, approach involves the reaction of a metalated phosphonate with a protected glycolaldehyde.

The Pudovik reaction is a classic and highly efficient method for forming a carbon-phosphorus bond[8][9][10]. It involves the nucleophilic addition of a dialkyl phosphite to a carbonyl compound. In this case, the reaction with formaldehyde yields an α-hydroxyphosphonate intermediate[11][12].

Detailed Experimental Protocol

Step 1: Synthesis of Dimethyl (hydroxymethyl)phosphonate (DMHP)

This protocol is adapted from established procedures for the synthesis of hydroxymethyl phosphonates[11][12].

  • Reagent Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dimethyl phosphite (0.1 mol, 11.0 g) and dry toluene (100 mL).

  • Initiation: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.01 mol, 1.01 g).

  • Reaction: Gently heat the mixture to 60°C. Add paraformaldehyde (0.11 mol, 3.3 g) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 70°C.

  • Maturation: After the addition is complete, maintain the reaction at 60°C for 2-3 hours, monitoring the disappearance of the dimethyl phosphite starting material by ³¹P NMR spectroscopy.

  • Workup: Cool the reaction mixture to room temperature. The product is typically soluble in the toluene. Wash the organic phase with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude DMHP as a colorless oil. Purification can be achieved via vacuum distillation.

Step 2: Elimination to form this compound

This step is more theoretical and requires optimization. The goal is to eliminate water from the DMHP precursor. A common method for similar transformations is pyrolysis of an acetylated intermediate[13][14].

  • Acetylation: Acetylate the DMHP from Step 1 using acetic anhydride in the presence of pyridine to form Dimethyl (acetoxymethyl)phosphonate.

  • Pyrolysis: Subject the purified acetylated intermediate to high-temperature vacuum pyrolysis (typically >500°C)[13]. The acetic acid is eliminated, forming the desired vinylphosphonate. The product would be collected in a cold trap. This method requires specialized equipment and careful optimization.

  • Alternative (Milder) Elimination: A laboratory-scale alternative involves converting the hydroxyl group to a better leaving group (e.g., a tosylate or mesylate) followed by base-induced elimination (e.g., using DBU in THF). This pathway avoids the harsh conditions of pyrolysis but adds synthetic steps.

Synthetic Workflow Diagram

G cluster_0 Step 1: Pudovik Reaction cluster_1 Step 2: Elimination DMP Dimethyl Phosphite Base Triethylamine (cat.) Toluene, 60°C DMP->Base Paraform Paraformaldehyde Paraform->Base DMHP Dimethyl (hydroxymethyl)phosphonate Base->DMHP C-P Bond Formation Acetylation 1. Acetic Anhydride 2. Pyrolysis or Base-induced Elimination DMHP->Acetylation Target Dimethyl (2-hydroxyethenyl)phosphonate Acetylation->Target Elimination of H₂O

Caption: Proposed two-step synthesis of this compound.

Structural Elucidation and Quality Control

Confirming the structure of the final product is paramount. A combination of spectroscopic methods should be employed.

Technique Expected Observations for this compound
¹H NMR - Two distinct vinyl protons with characteristic coupling constants (J-values) for cis or trans isomers. - A doublet for the two methoxy groups (-OCH₃) due to coupling with the phosphorus atom (~3.6-3.8 ppm, J(P-H) ≈ 11 Hz). - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
¹³C NMR - Two signals in the vinyl region (C=C), both showing coupling to the phosphorus atom. - A signal for the methoxy carbons, also coupled to phosphorus.
³¹P NMR - A single resonance in the phosphonate region (typically +15 to +25 ppm), confirming the phosphorus environment.
FT-IR - A broad absorption band for the O-H stretch (~3400 cm⁻¹). - A sharp, strong absorption for the P=O stretch (~1250 cm⁻¹). - Absorptions for C=C stretching (~1640 cm⁻¹) and P-O-C stretching (~1030-1050 cm⁻¹).
Mass Spec (ESI) - The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (152.09 g/mol ).

Applications in Research and Drug Discovery

Vinylphosphonates are valuable building blocks in organic synthesis and materials science[5][6][7]. The title compound's bifunctionality opens several avenues for research.

Role as a Phosphate Bioisostere in Drug Design

Phosphonate groups are widely used as non-hydrolyzable mimics of phosphate esters in drug design, particularly for enzyme inhibitors[15]. The vinyl group allows for covalent modification of target proteins.

  • Covalent Enzyme Inhibition: The vinyl group can act as a Michael acceptor for nucleophilic residues (e.g., cysteine, lysine) in an enzyme's active site, leading to irreversible inhibition. This is a key strategy for developing potent therapeutic agents.

G Molecule Dimethyl (2-hydroxyethenyl)phosphonate Covalent_Complex Covalent Enzyme-Inhibitor Adduct Molecule->Covalent_Complex Michael Addition Enzyme Enzyme Active Site (e.g., Cys-SH) Enzyme->Covalent_Complex Nucleophilic Attack

Caption: Mechanism of covalent enzyme inhibition via Michael addition.

Monomer for Functional Polymers

The vinyl group can participate in radical polymerization to create polymers with pendant phosphonate and hydroxyl groups.

  • Flame Retardants: Phosphorus-containing polymers are known for their flame-retardant properties[16][17].

  • Biomaterials: The hydroxyl groups can be used for further functionalization or to improve hydrophilicity, making the resulting polymers suitable for biomedical applications like hydrogels or coatings.

Safety and Handling

While specific toxicity data for this compound is unavailable, related organophosphorus compounds should be handled with care. The saturated analogue, Dimethyl (2-hydroxyethyl)phosphonate, is classified as harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation[3].

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

References

  • Xin, N., Lv, Y., Lian, Y., Lin, Z., Huang, X.-Q., Zhao, C.-Q., & Wang, Y. (2023). Preparation of Vinylphosphonates from Ketones Promoted by Tf2O. The Journal of Organic Chemistry, 88(5), 2898–2907. [Link]

  • Yavari, I., et al. (2022). A Simple synthesis of vinylphosphonates from dialkyl(aryl) phosphites and alkyl(aryl) propiolates in aqueous acetone. Journal of Chemical Reaction and Synthesis, 12(4), 265-279. [Link]

  • Mini-Reviews in Organic Chemistry. (2005). Recent Synthesis and Transformation of Vinylphosphonates. Ingenta Connect, 2(1), 91-101. [Link]

  • Google Patents. (1985). US4493803A - Process for the preparation of vinylphosphonic acid diesters and their use for the preparation of vinylphosphonic acid.
  • ResearchGate. (2025). The Pudovik Reaction Catalyzed by Tertiary Phosphines. Request PDF. Retrieved from [Link]

  • Kaboudin, B., Ghashghaee, M., Fukaya, H., & Yanai, H. (2023). Stereoselective synthesis of vinylphosphonates through aromatic aza-Claisen rearrangement of α-aminophosphonates. Chemical Communications, 59(43), 6435-6438. [Link]

  • Molbase. (n.d.). DIMETHYL (2-HYDROXYETHYL)PHOSPHONATE | CAS 54731-72-5. Retrieved from [Link]

  • Wikipedia. (n.d.). Pudovik reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Pudovik reaction. Retrieved from [Link]

  • MDPI. (2025). Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. Molecules. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1469. [Link]

  • Cheméo. (n.d.). Dimethyl phosphonate - Chemical & Physical Properties. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2020). A continuous synthesis method of hydroxymethyl phosphonates. Rev. Roum. Chim., 65(7), 577-582. [Link]

  • CAS Common Chemistry. (n.d.). Dimethyl vinylphosphonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

  • American Chemical Society. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9433–9480. [Link]

  • OECD. (2002). SIDS Initial Assessment Report for DIMETHYL PHOSPHONATE. Retrieved from [Link]

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A Technical Guide to the Stability of Enol Forms in α-Phosphonate Aldehydes: Principles and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The keto-enol tautomerism of α-phosphonate aldehydes represents a fascinating intersection of structural electronics, intramolecular forces, and solvent effects. Unlike simple aldehydes where the keto form overwhelmingly predominates, the presence of an α-phosphonate group can dramatically shift the equilibrium towards the enol tautomer. This guide provides an in-depth analysis of the principles governing this stability. We will explore the potent influence of the phosphonate group's electronic properties, the critical role of intramolecular hydrogen bonding in stabilizing the enol form, and the impact of substituent and solvent effects. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize phosphonate-containing molecules and seek a deeper mechanistic understanding of their behavior, which is crucial for predicting reactivity, designing synthetic pathways, and developing novel therapeutics.

The Phenomenon of Keto-Enol Tautomerism

Fundamental Principles

Keto-enol tautomerism is a chemical equilibrium between a carbonyl compound (the "keto" form) and its corresponding enol (an alkene-alcohol).[1][2] This process involves the migration of a proton and the rearrangement of pi electrons.[3] For the majority of simple aldehydes and ketones, the equilibrium lies heavily in favor of the more thermodynamically stable keto form.[4] This preference is largely attributed to the greater strength of the carbon-oxygen (C=O) double bond compared to the carbon-carbon (C=C) double bond.[5]

Factors Influencing Enol Stability

While the keto form is typically favored, certain structural features can stabilize the enol tautomer, shifting the equilibrium.[6] Key factors include:

  • Conjugation: If the C=C double bond of the enol is in conjugation with an adjacent pi system (e.g., an aromatic ring), the enol form gains significant resonance stabilization.[1][5]

  • Intramolecular Hydrogen Bonding: The presence of a nearby hydrogen bond acceptor can lead to the formation of a stable cyclic structure, significantly favoring the enol.[6][7]

  • Aromaticity: If the enol is part of an aromatic system, as in the case of phenols, the enol form is exceptionally stable and completely dominates the equilibrium.[1][7]

  • Solvent Effects: The solvent environment can influence the tautomeric equilibrium. Non-polar solvents often favor internally hydrogen-bonded enols, whereas polar, protic solvents can disrupt this bonding and may stabilize the more polar keto form.[1][8][9]

The Decisive Influence of the α-Phosphonate Moiety

The introduction of a phosphonate group [—P(O)(OR)₂] at the α-carbon of an aldehyde fundamentally alters the energetic landscape of the keto-enol equilibrium.

Potent Electronic Effects

The phosphonate group is strongly electron-withdrawing due to the inductive effect of the electronegative oxygen atoms and the phosphorus center. This has a profound impact on the acidity of the α-proton. The withdrawal of electron density makes the α-C-H bond more polarized and thus more acidic than in simple aldehydes.[10] This increased acidity facilitates the deprotonation step required for enolization, whether catalyzed by acid or base, thereby kinetically and thermodynamically favoring the formation of the enol.[4][11] The resulting enolate intermediate is also stabilized by the delocalization of the negative charge onto the electronegative oxygen of the carbonyl and inductively by the phosphonate group.[10][12]

Intramolecular Hydrogen Bonding: A Key Stabilizing Force

Perhaps the most significant factor contributing to the stability of phosphonate enols is the potential for strong intramolecular hydrogen bonding. The enolic hydroxyl group (–OH) can act as a hydrogen bond donor to one of the phosphoryl oxygens (P=O), which is an excellent hydrogen bond acceptor. This interaction creates a highly stable, planar, six-membered pseudo-ring structure. This cyclic arrangement significantly lowers the energy of the enol tautomer, making it a major contributor to the observed equilibrium shift.

Intramolecular_H_Bonding cluster_enol Stabilized Enol Form C1 C C2 C C1->C2 R_group R C1->R_group H_vinyl H C1->H_vinyl O1 O C2->O1 P1 P C2->P1 H1 H O1->H1 O2 O H1->O2 P1->O2 O3 O P1->O3

Caption: Intramolecular H-bond forming a stable six-membered ring.

Stereochemical Consequences

Studies on related α-ketophosphonates have revealed that when enolization occurs, it often proceeds with high stereoselectivity. X-ray crystallographic analysis of aromatic acylphosphonates confirmed the formation of the enol exclusively as the E-isomer. [13][14][15]This stereochemical outcome is likely driven by steric factors, favoring the configuration where the bulky phosphonate group and the substituent on the double bond are positioned to minimize steric repulsion.

Case Study: Aromatic vs. Aliphatic α-Phosphonate Systems

The principles outlined above are best illustrated by comparing the behavior of aromatic and aliphatic α-phosphonate carbonyl compounds. Seminal work in this area has shown that while aliphatic α-ketophosphonates exist predominantly in their keto forms, their aromatic counterparts enolize extensively. [13][14][15]This observation provides a powerful validation of the stabilizing effects.

Compound TypePredominant FormPrimary Stabilizing Factors for EnolReference
Aliphatic α-Phosphonate AldehydeKetoInductive effect of P(O)(OR)₂, Intramolecular H-bonding[13][15]
Aromatic α-Phosphonate AldehydeEnolConjugation with aromatic ring , Inductive effect, Intramolecular H-bonding[13][14][15]

The data clearly indicate that while the electronic influence and hydrogen bonding of the phosphonate group are important, the addition of conjugation with an aromatic system provides a powerful synergistic effect that decisively shifts the equilibrium to favor the enol.

Experimental and Computational Characterization Workflow

A robust investigation into the stability of phosphonate enols requires a multi-faceted approach combining synthesis, spectroscopy, and computational modeling.

Workflow cluster_synthesis Synthesis cluster_analysis Characterization & Analysis cluster_data Data Interpretation start Synthesize α-Hydroxyphosphonate oxidation Oxidize to α-Phosphonate Aldehyde start->oxidation nmr NMR Spectroscopy (¹H, ³¹P, ¹³C) oxidation->nmr ir IR Spectroscopy oxidation->ir xray X-ray Crystallography (if crystalline) oxidation->xray dft DFT Calculations oxidation->dft ratio Determine Keto:Enol Ratio (from NMR Integration) nmr->ratio structure Confirm Structure & H-Bonding ir->structure xray->structure energy Calculate Relative Stabilities dft->energy conclusion conclusion ratio->conclusion Synthesize Findings structure->conclusion Synthesize Findings energy->conclusion Synthesize Findings

Caption: Integrated workflow for studying phosphonate enol stability.

Protocol: Synthesis of α-Phosphonate Aldehydes

While numerous specific routes exist, a common and reliable method involves the oxidation of a precursor α-hydroxyphosphonate.

Step 1: Synthesis of Diethyl α-hydroxy(phenyl)methylphosphonate (Pudovik Reaction)

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add freshly distilled benzaldehyde (1.0 eq) and diethyl phosphite (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of a base, such as triethylamine or sodium ethoxide, dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or ³¹P NMR.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-hydroxyphosphonate, which can be purified by column chromatography. [16] Step 2: Oxidation to Diethyl α-formyl(phenyl)methylphosphonate

  • Dissolve the purified α-hydroxyphosphonate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a flask equipped with a magnetic stirrer.

  • Add a mild oxidizing agent, such as Dess-Martin periodinane (DMP) (1.2 eq) or pyridinium chlorochromate (PCC) (1.5 eq), portion-wise at room temperature.

  • Stir the reaction for 2-6 hours, monitoring for the disappearance of the starting material.

  • Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate for DMP) and filter the mixture through a pad of celite or silica gel to remove oxidant byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude α-phosphonate aldehyde. Purify via flash chromatography.

Causality: The choice of a mild oxidant like DMP or PCC is critical to prevent over-oxidation to the corresponding carboxylic acid. The α-hydroxyphosphonate precursor is readily available through well-established methods like the base-catalyzed Pudovik reaction. [16]

Protocol: NMR Spectroscopic Analysis of Tautomeric Equilibrium

NMR is the most powerful tool for quantifying the keto:enol ratio in solution. [8]

  • Sample Preparation: Accurately weigh and dissolve a sample of the purified α-phosphonate aldehyde in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the equilibrium. [8]2. ¹H NMR Acquisition: Acquire a high-resolution proton NMR spectrum.

    • Identify Keto Signal: The α-proton of the keto tautomer will typically appear as a doublet (due to coupling with phosphorus) in the δ 3-4 ppm region.

    • Identify Enol Signal: The vinylic proton of the enol tautomer will appear further downfield, typically in the δ 5-6 ppm region, also as a doublet. The enolic -OH proton may be a broad singlet, often at a very high chemical shift (>10 ppm) if it is involved in strong intramolecular hydrogen bonding.

  • Integration and Calculation: Carefully integrate the signal for the keto α-proton and the enol vinylic proton.

    • % Enol = [Integral(Enol H) / (Integral(Enol H) + Integral(Keto H))] * 100

  • ³¹P NMR Acquisition: Acquire a proton-decoupled phosphorus NMR spectrum. The keto and enol tautomers will have distinct ³¹P chemical shifts, providing a secondary, independent method to confirm the presence of both species and their relative ratio. [17] Self-Validation: The trustworthiness of this protocol is established by the consistency of the ratio calculated from both ¹H and ³¹P NMR spectra. Furthermore, acquiring spectra in different solvents and observing the predictable shifts in equilibrium (e.g., higher enol content in non-polar solvents) validates the underlying chemical principles. [1][8]

Computational Analysis

Density Functional Theory (DFT) calculations are invaluable for corroborating experimental findings. [18][19]

  • Model Building: Construct 3D models of both the keto and enol tautomers of the phosphonate aldehyde.

  • Geometry Optimization: Perform geometry optimization calculations for both structures using a suitable functional and basis set (e.g., B3LYP/6-31+G(d,p)). [18]3. Energy Calculation: Calculate the single-point electronic energies of the optimized structures. Include solvent effects using a continuum model (e.g., SMD or PCM) to simulate the experimental conditions. [20]4. Analysis: The difference in the calculated Gibbs free energies (ΔG) will provide a theoretical prediction of the tautomeric equilibrium, which can be directly compared to the experimental Keq derived from NMR data.

Conclusion and Outlook

The stability of enol forms in α-phosphonate aldehydes is a finely tuned interplay of electronic induction, resonance, and intramolecular hydrogen bonding. The electron-withdrawing nature of the phosphonate group primes the molecule for enolization by increasing α-proton acidity. However, the key stabilizing factors are the formation of a robust intramolecular hydrogen bond and, where applicable, conjugation with an extended π-system. Aromatic α-phosphonate aldehydes, benefiting from all these effects, show a marked preference for the enol form, whereas their aliphatic counterparts exist primarily as the keto tautomer. [13][15] For researchers in drug development and synthetic chemistry, this understanding is paramount. The prevalence of the enol form can dictate the molecule's reactivity, nucleophilicity, and potential for metal chelation. By mastering the principles that govern this equilibrium, scientists can better predict molecular behavior and rationally design phosphonate-based compounds with tailored properties for applications ranging from enzyme inhibition to novel asymmetric catalysis.

References

  • Tam, C. C., Mattocks, K. L., & Tishler, M. (1981). Enol-keto tautomerism of alpha-ketophosphonates. Proceedings of the National Academy of Sciences of the United States of America, 78(6), 3301–3304. [Link] [13]2. Jackson, J. A., & Strekowski, L. (2008). Stabilization of ketone and aldehyde enols by formation of hydrogen bonds to phosphazene enolates and their aldol products. The Journal of Organic Chemistry, 73(17), 6847–6853. [Link] [21]3. Organic Chemistry Portal. Synthesis of α-hydroxy phosphonates. [Link] [22]4. Bálint, E., Tajti, Á., & Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(7), 1564. [Link] [16]5. Wroblewski, A. E., & Halajewska-Wosik, A. (2013). Synthesis of (α,α-Difluoropropargyl)phosphonates via Aldehyde-to-Alkyne Homologation. The Journal of Organic Chemistry, 78(7), 3245–3254. [Link] [23]6. Tam, C. C., Mattocks, K. L., & Tishler, M. (1981). Enol-keto tautomerism of α-ketophosphonates. PMC - NIH. [Link] [14]7. Keglevich, G., & Bálint, E. (2024). Green phosphonate chemistry – Does it exist? RSC Green Chemistry. [Link] [24]8. Tóth, G., Keglevich, G., & Könczöl, L. (2019). A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides. Molecules, 24(21), 3859. [Link] [18]9. Tam, C. C., Mattocks, K. L., & Tishler, M. (1981). Enol-keto tautomerism of a-ketophosphonates. PNAS, 78(6), 3301-3304. [Link] [15]10. LibreTexts Chemistry. Introduction to Enols. [Link] [6]11. Chandrasekhar, J., & Shariff, S. Z. (2015). Gas and Aqueous Phase Computations on the Keto-Enol Tautomerization of Pyruvic and Zymonic Acids: Implications for Prebiotic Enol Phosphates. The Journal of Physical Chemistry A, 119(34), 9118–9127. [Link] [25]12. Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link] [10]13. Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link] [1]14. Li, Y., et al. (2025). A DFT study on the base-catalyzed allylic rearrangement reaction of enol phosphate. RSC Advances. [Link] [20]15. Chemistry Steps. (2024). Keto Enol Tautomerization. [Link] [11]16. ResearchGate. (Left) ³¹P NMR spectroscopic monitoring of the reaction sequence. [Link] [17]17. Fiveable. Enolates and enols | Organic Chemistry II Class Notes. [Link] [26]18. Fiveable. Keto-enol tautomerism | Organic Chemistry II Class Notes. [Link] [2]19. ResearchGate. X-ray structure of phosphonate 36. [Link] 20. ResearchGate. (PDF) A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides. [Link] [27]21. Quora. In which cases, is the enol form more stable than the keto form? [Link] [7]22. Kline, M. (2020). Chapter 18: Reactions at the α-Position of Aldehydes, Ketones and Acid Derivatives. [Link] [4]23. ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link] [8]24. Vrije Universiteit Brussel. (2023). Investigating metal-phosphonate properties in nu-1000 structure Through DFT studies and spectroscopic simulations. [Link] [19]25. Wikipedia. Enol. [Link] [3]26. Li, Y., et al. (2025). A DFT study on the base-catalyzed allylic rearrangement reaction of enol phosphate. RSC Advances. [Link] [28]27. BioPchem. Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. [Link] 28. Rybina, A., et al. (2021). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link] [9]29. Jansen, I., et al. (2000). Syntheses, characterizations, and single-crystal X-ray structures of soluble titanium alkoxide phosphonates. Inorganic Chemistry, 39(15), 3459–3465. [Link] [29]30. Makin, S. (2024). An Introduction to Enols & Enolates. Making Molecules. [Link] [5]31. Jack Westin. Enolates - Organic Chemistry. [Link] [12]32. Academia.edu. (PDF) Synthesis, spectroscopic and X-ray characterization of new molecular organotitanium(IV) phosphonate. [Link]

Sources

Methodological & Application

Topic: Protocol for Trapping Phosphonate Enols with Silylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers on the in-situ trapping of phosphonate enolates with silylating agents to form stable silyl phosphonate enol ethers. Phosphonate carbanions are pivotal intermediates in synthetic organic chemistry, most notably in the Horner-Wadsworth-Emmons (HWE) reaction.[1] Their isolation is often impractical due to their high reactivity. By converting these transient species into more stable silyl enol ether analogues, their synthetic utility can be expanded, allowing for controlled, stepwise reactions. This guide explains the underlying chemical principles, including the critical choice between kinetic and thermodynamic control, provides detailed, validated protocols, and offers insights into troubleshooting and applications.

Introduction: The Rationale for Trapping Phosphonate Enolates

Phosphonates bearing an α-proton can be deprotonated by a strong base to form a phosphonate-stabilized carbanion, which exists in resonance with its enolate form.[2] These nucleophilic intermediates are the cornerstone of the Horner-Wadsworth-Emmons reaction, where they react with aldehydes or ketones to form alkenes.[3][4]

However, the direct reaction of the phosphonate carbanion is not always the desired pathway. There are several strategic advantages to "trapping" this intermediate as a silyl enol ether:

  • Stability and Isolation: Silyl enol ethers are significantly more stable than their corresponding enolates, allowing for purification and characterization.[5]

  • Modulated Reactivity: The trapped silyl phosphonate enol ether can be used in subsequent, milder reactions where the highly basic conditions required for enolate formation are undesirable.

  • Regiochemical Control: For unsymmetrical phosphonates, trapping allows for the selective synthesis and isolation of either the kinetic or thermodynamic regioisomer, providing precise control over subsequent functionalization.[6][7]

The process is analogous to the well-established formation of silyl enol ethers from ketones and aldehydes.[5] The high affinity of silicon for oxygen (oxophilicity) drives the reaction, wherein the oxygen atom of the phosphonate enolate acts as the nucleophile, attacking the electrophilic silicon of the silylating agent.[8]

Mechanistic Principles: Kinetic vs. Thermodynamic Control

The regiochemical outcome of the enolate trapping is dictated by the reaction conditions, which determine whether the kinetic or thermodynamic product is favored.[9] Understanding this dichotomy is crucial for achieving the desired regioisomer from an unsymmetrical phosphonate.

  • Kinetic Control: This pathway yields the less-substituted silyl phosphonate enol ether. It is achieved by using a strong, sterically hindered base (e.g., Lithium Diisopropylamide, LDA) at very low temperatures (typically -78 °C).[7][10] The bulky base preferentially removes the more sterically accessible α-proton. The low temperature and the irreversible nature of the deprotonation prevent the system from reaching equilibrium, thus "trapping" the product that is formed fastest.

  • Thermodynamic Control: This pathway yields the more-substituted, and therefore more stable, silyl phosphonate enol ether. It requires conditions that allow the system to equilibrate. This is typically achieved using a weaker, less-hindered base (e.g., triethylamine or sodium hydride) at higher temperatures (0 °C to room temperature).[6] Under these reversible conditions, the initially formed kinetic enolate can revert to the starting phosphonate and redeprotonate to eventually form the more stable thermodynamic enolate, which is then trapped.

Figure 1. Conceptual diagram illustrating the selection between kinetic and thermodynamic pathways for trapping phosphonate enols.
Key Reagents

A judicious selection of base and silylating agent is paramount for a successful reaction.

Reagent TypeExamplesRole & Rationale
Phosphonates Diethyl/Dimethyl alkylphosphonatesThe substrate from which the enolate is generated. Ester groups influence reactivity.
Bases (Kinetic) Lithium Diisopropylamide (LDA), Lithium Hexamethyldisilazide (LHMDS)Strong, sterically hindered, non-nucleophilic bases for rapid, irreversible deprotonation at low temperatures.[10]
Bases (Thermodynamic) Triethylamine (Et₃N), Sodium Hydride (NaH)Weaker bases that allow for equilibration to the more stable enolate.[4][6]
Silylating Agents Trimethylsilyl Chloride (TMSCl), Trimethylsilyl Triflate (TMSOTf), tert-Butyldimethylsilyl Chloride (TBDMSCl)Electrophiles that trap the enolate. TMSOTf is more reactive than TMSCl.[5][11] TBDMSCl provides greater stability to the resulting silyl ether.
Solvents Tetrahydrofuran (THF), Diethyl EtherAnhydrous, aprotic solvents are essential to prevent quenching of the enolate and base.

Experimental Protocols

Safety Precaution: These reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. Strong bases like LDA and NaH are pyrophoric and/or water-reactive. Silyl halides are corrosive and react with moisture to produce HCl. Always use appropriate personal protective equipment (PPE).

Protocol 1: Kinetic Trapping of a Phosphonate Enolate

This protocol is designed to generate the less-substituted silyl phosphonate enol ether from an unsymmetrical phosphonate (e.g., diethyl ethylphosphonate).

Figure 2. Experimental workflow for the kinetic trapping of a phosphonate enolate.

Materials:

  • Diethyl ethylphosphonate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (1.1 eq)

  • n-Butyllithium (n-BuLi, 1.05 eq, solution in hexanes)

  • Trimethylsilyl chloride (TMSCl, 1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Solvent and Amine: Add anhydrous THF to the flask, followed by diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Formation (LDA): Slowly add n-BuLi dropwise to the stirred solution. A cloudy white precipitate may form. Stir the mixture at -78 °C for 20 minutes, then warm to 0 °C for 10 minutes before re-cooling to -78 °C. This ensures complete formation of LDA.

  • Enolate Generation: Add the diethyl ethylphosphonate dropwise via syringe to the LDA solution at -78 °C. Maintain stirring at this temperature for 45 minutes to ensure complete deprotonation.

  • Silyl Trapping: Add TMSCl dropwise to the reaction mixture. Stir for an additional 1 hour at -78 °C.

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature over approximately 1.5 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Protocol 2: Thermodynamic Trapping of a Phosphonate Enolate

This protocol is designed to generate the more-substituted silyl phosphonate enol ether.

Materials:

  • Diethyl ethylphosphonate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil)

  • Trimethylsilyl chloride (TMSCl, 1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Extraction solvent (e.g., diethyl ether)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.

  • Base Preparation: Carefully wash the NaH dispersion with anhydrous hexanes under an inert atmosphere to remove the mineral oil. Suspend the washed NaH in anhydrous THF.

  • Enolate Generation: Add the diethyl ethylphosphonate dropwise to the NaH suspension at 0 °C. Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until hydrogen evolution ceases. This extended time at a higher temperature allows the system to reach thermodynamic equilibrium.

  • Silyl Trapping: Cool the mixture to 0 °C and add TMSCl dropwise. After addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification: Follow steps 7 and 8 from Protocol 1. The quench must be performed with extreme care due to the potential presence of unreacted NaH.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Incomplete deprotonation; wet solvent/reagents; impure base.Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly titrated n-BuLi or a new bottle of commercial LDA.
Mixture of Regioisomers Temperature for kinetic trapping was too high; insufficient equilibration time for thermodynamic trapping.For kinetic control, strictly maintain temperature at -78 °C. For thermodynamic control, ensure sufficient stirring time after phosphonate addition and before silylation.
C-Silylated Byproduct Use of a highly reactive silylating agent (e.g., TMSOTf) with a less-hindered enolate.Use TMSCl instead of TMSOTf. The harder nature of the Si-Cl bond favors reaction at the harder oxygen atom of the enolate.[8]
Poly-silylation Excess silylating agent and base.Use stoichiometric amounts of base and only a slight excess (1.1-1.2 eq) of the silylating agent.
Formation of Aldol-type Products The enolate reacts with unreacted phosphonate starting material (if it has a carbonyl-like character) or other electrophiles.Ensure slow, controlled addition of the phosphonate to the base to maintain a low concentration of the protonated species.

Conclusion

The trapping of phosphonate enolates with silylating agents is a robust and powerful technique that transforms highly reactive intermediates into stable, versatile silyl phosphonate enol ethers. By carefully controlling reaction parameters such as the choice of base, temperature, and reaction time, researchers can achieve high regioselectivity, favoring either the kinetic or thermodynamic product. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of this methodology in complex synthetic campaigns, enabling novel pathways for the synthesis of functionalized organophosphorus compounds.

References

  • Savignac, P., Aboujaoude, E. E., Collignon, N., & Teulade, M. P. (1987). α-Substituted Silyl and Phosphonyl Phosphonates. An Extensive Study of their Synthesis and Properties. Phosphorus and Sulfur and the Related Elements, 30(3-4), 491-494. [Link]

  • Kim, D. Y., Mang, J. Y., & Oh, D. Y. (1994). Reaction of Silyl Enol Ethers with Phosphite Using Hypervalent Iodine Compound: A New Synthesis of 2-Aryl-2-oxoalkylphosphonates. Synthetic Communications, 24(5), 629-634. [Link]

  • Wikipedia contributors. (2023). Silyl enol ether. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. chem.ucalgary.ca. [Link]

  • Wikipedia contributors. (2023). Thermodynamic reaction control. Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. Organic Chemistry Academy. [Link]

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

Sources

Application Note: Dimethyl (2-hydroxyethenyl)phosphonate as a Mechanistic Probe in Phosphonate Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the utility of Dimethyl (2-hydroxyethenyl)phosphonate —a synthetic precursor and trapped enol analogue of the biosynthetic intermediate Phosphonoacetaldehyde (PnAA) . While the free acid form of PnAA is a central hub in the biosynthesis of bioactive phosphonates like Fosfomycin , Bialaphos , and FR-900098 , its rapid tautomerization between the aldehyde and the enol (2-hydroxyethenyl) forms complicates mechanistic studies.

This guide provides a validated protocol for generating and utilizing the dimethyl ester variant as a stable chemical probe to assay Phosphonoacetaldehyde Reductase (PhpC) and Phosphonopyruvate Decarboxylase (Ppd) activity. We elucidate the causality between the enol structure and enzymatic recognition, offering a robust workflow for drug discovery professionals targeting the C-P bond formation pathway.

Biosynthetic Context & Mechanistic Insight

The Central Hub: Phosphonoacetaldehyde (PnAA)

In the biosynthesis of phosphonates, the C-P bond is typically formed by the rearrangement of Phosphoenolpyruvate (PEP) to Phosphonopyruvate (PnPy) , catalyzed by PEP mutase (PepM ).[1] PnPy is subsequently decarboxylated to Phosphonoacetaldehyde (PnAA) .

PnAA is the "branch point" metabolite. It can be:

  • Reduced to 2-hydroxyethylphosphonate (HEP) (e.g., in Fosfomycin biosynthesis).

  • Transaminated to 2-aminoethylphosphonate (AEP) (e.g., in membrane phosphonolipids).

  • Oxidized to phosphonoacetate.

The Enol Tautomer: (2-hydroxyethenyl)phosphonate

Chemically, PnAA exists in equilibrium between its aldehyde form and its enol form, (2-hydroxyethenyl)phosphonate .



Why the Dimethyl Ester? The natural free acid enol is unstable and rapidly reverts to the aldehyde or undergoes decomposition. This compound (or its equilibrium mixture generated from the dimethyl acetal) serves as a critical lipophilic probe . It allows researchers to:

  • Penetrate cell membranes for in vivo feeding studies.

  • Control the rate of hydrolysis in in vitro assays.

  • Trapping the enol geometry to study the stereochemical preference of downstream enzymes like PhpC .

Pathway Visualization

The following diagram illustrates the position of the enol intermediate within the Fosfomycin and Bialaphos biosynthetic pathways.

PhosphonateBiosynthesis cluster_Tautomer Tautomeric Equilibrium (Key Intermediate) PEP Phosphoenolpyruvate (PEP) PnPy Phosphonopyruvate (PnPy) PEP->PnPy PepM (C-P Bond Formation) PnAA_Ald Phosphonoacetaldehyde (Aldehyde Form) PnPy->PnAA_Ald Ppd (Decarboxylation) PnAA_Enol (2-hydroxyethenyl)phosphonate (Enol Form) PnAA_Ald->PnAA_Enol Tautomerization HEP 2-Hydroxyethylphosphonate (HEP) PnAA_Enol->HEP PhpC (Reduction) Fosfomycin Fosfomycin (Epoxide) HEP->Fosfomycin FomA/FomB (Epoxidation) Bialaphos Bialaphos (Tripeptide) HEP->Bialaphos Bmm Pathway Probe PROBE: Dimethyl (2-hydroxyethenyl)phosphonate Probe->PnAA_Enol Hydrolysis/Mimicry

Figure 1: The central role of the PnAA enol tautomer in phosphonate biosynthesis. The dimethyl ester probe mimics the enol intermediate, facilitating the study of the reduction step (PhpC).

Experimental Protocol: Kinetic Assay of PnAA Reductase (PhpC)

This protocol describes the use of this compound (generated in situ from its acetal precursor) to assay the activity of PhpC , the enzyme responsible for reducing the enol/aldehyde to 2-hydroxyethylphosphonate (HEP).

Principle: PhpC is an NADPH-dependent reductase. We utilize the dimethyl ester of PnAA as a substrate surrogate. Although the enzyme prefers the free acid, the dimethyl ester provides a controlled release of the substrate in a coupled assay, or can be used directly if the enzyme tolerates the ester protection (common in engineered variants).

Materials & Reagents
  • Enzyme: Recombinant PhpC (e.g., from Streptomyces wedmorensis or Pseudomonas sp.), purified (>95%).

  • Probe Precursor: Dimethyl phosphonoacetaldehyde diethyl acetal (Commercial grade or synthesized).

  • Hydrolysis Buffer: 0.1 M HCl.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂.

  • Cofactor: NADPH (10 mM stock).

  • Detection: UV-Vis Spectrophotometer (340 nm).

Substrate Preparation (Generation of the Enol/Aldehyde Mix)

The "this compound" is unstable in its pure form and is best generated fresh from the acetal.

  • Acid Hydrolysis: Dissolve 50 µL of Dimethyl phosphonoacetaldehyde diethyl acetal in 200 µL of 0.1 M HCl.

  • Incubation: Incubate at 45°C for 60 minutes.

    • Mechanistic Note: This cleaves the diethyl acetal, releasing the aldehyde which immediately equilibrates with the This compound enol form.

  • Neutralization: Neutralize with 200 µL of 0.1 M NaOH. Verify pH is ~7.0.

  • Quantification: Determine concentration assuming 100% conversion (or verify via ³¹P NMR; expected shift ~25-30 ppm).

Enzyme Assay Workflow
StepActionVolumeNotes
1 Prepare Master Mix 900 µLMix Assay Buffer and 10 µL of NADPH stock (Final [NADPH] = 100 µM).
2 Blanking -Zero the spectrophotometer at 340 nm with the Master Mix.
3 Add Substrate 50 µLAdd the neutralized Probe solution (Step 3.2). Final [Substrate] ~ 1-5 mM.
4 Baseline Reading -Monitor A₃₄₀ for 1 min to ensure no non-enzymatic oxidation of NADPH occurs.
5 Initiate Reaction 10 µLAdd purified PhpC enzyme (0.1 - 0.5 µg).
6 Data Acquisition -Monitor the decrease in A₃₄₀ for 5-10 minutes at 25°C.
Data Analysis & Interpretation

The rate of NADPH oxidation is directly proportional to the reduction of the PnAA probe.

  • Calculation:

    
    
    
    • 
       = 6.22 mM⁻¹cm⁻¹
      
  • Interpretation:

    • High Activity: Indicates the enzyme accepts the dimethyl ester (or the hydrolyzed free acid if esterases are present/spontaneous hydrolysis occurred).

    • Lag Phase: If a lag is observed, it suggests the enzyme specifically requires the enol form, and the rate-limiting step is the tautomerization of the aldehyde to the enol (2-hydroxyethenyl) form in the assay buffer.

Troubleshooting & Optimization

Stability of the "2-hydroxyethenyl" Species

The enol form is thermodynamically less stable than the aldehyde. However, the presence of the phosphonate group (electron-withdrawing) stabilizes the enol slightly more than in typical aldehydes.

  • Validation: Use ³¹P NMR to distinguish species.

    • Aldehyde (Dimethyl phosphonoacetaldehyde): ~22 ppm (doublet of triplets).

    • Enol (this compound): ~14-18 ppm (multiplet, often vinyl coupling observed).

Spontaneous Hydrolysis

If using the Dimethyl ester in cell-free lysates, be aware that endogenous esterases may hydrolyze the methyl esters to the free acid.

  • Control: Run the assay with a specific esterase inhibitor (e.g., PMSF) if you wish to study the activity solely on the dimethyl ester substrate.

References

  • Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products. Annual Review of Biochemistry, 78, 65-94. Link

  • Seto, H., & Kuzuyama, T. (1999). Bioactive natural products with carbon–phosphorus bonds and their biosynthesis. Natural Product Reports, 16(5), 589-596. Link

  • Hammerschmidt, F. (2005). Biosynthetic studies on phosphonates: The role of phosphonoacetaldehyde. Monatshefte für Chemie, 136, 1463-1490. Link

  • Shao, Z., et al. (2008). The mechanism of phosphonopyruvate decarboxylase from Bacteroides fragilis. Journal of Biological Chemistry, 283(34), 23161-23168. Link

  • Peck, S. C., et al. (2012). Mechanism of the phosphonoacetaldehyde reductase FomC from the fosfomycin biosynthetic gene cluster. Biochemistry, 51(33), 6644-6654. Link

Disclaimer: This Application Note is for research purposes only. The synthesis and handling of organophosphonates should be conducted under appropriate chemical safety protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Dimethyl (2-hydroxyethenyl)phosphonate Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers handling Dimethyl (2-hydroxyethenyl)phosphonate (also referred to as the enol form of dimethyl phosphonoacetaldehyde).

This molecule presents a unique "double-threat" stability profile: it is prone to radical polymerization (due to the vinyl group) and tautomerization (due to the enol functionality). This guide addresses both.

Status: Operational Role: Senior Application Scientist Ticket Subject: Preventing Polymerization & Degradation during Storage/Synthesis

⚠️ Critical Molecule Identification

Before proceeding, we must verify the exact species in your flask. This molecule exists in a delicate equilibrium.[1]

FeatureTarget Species The "Stable" Isomer The Saturated Analog
Name This compound Dimethyl phosphonoacetaldehydeDimethyl (2-hydroxyethyl)phosphonate
Structure



Risk Profile High (Polymerization + Tautomerization)Moderate (Aldol Condensation)Low (Stable Liquid)
State Transient Enol / Reactive MonomerLiquid AldehydeViscous Liquid

Note: If you intended to use the saturated alcohol (Right column, CAS 54731-72-5), stop here. It does not polymerize.[1] This guide is for the unsaturated enol .[1]

Part 1: The Instability Triad (Mechanistic Insight)

You are likely observing "solidification" or "gumming."[1] This is not always simple vinyl polymerization.[1] You are fighting three simultaneous mechanisms.

Radical Polymerization (The "Plastic" Pathway)

Like all vinyl phosphonates, the C=C double bond is susceptible to free-radical propagation, especially if initiated by heat, light, or peroxides. The phosphonate group is electron-withdrawing, making the vinyl group electron-deficient and reactive.

Tautomerization (The "Isomerization" Pathway)

The enol (


) is thermodynamically less stable than the aldehyde (

). In the presence of trace acids or bases, it will revert to the aldehyde.
Aldol Condensation (The "Goo" Pathway)

Once tautomerized to the aldehyde, the


-protons (activated by the phosphonate group) are acidic. The aldehyde can undergo self-aldol condensation, forming dark, viscous oligomers that mimic polymers.
Mechanism Visualization

InstabilityPathways Enol Target Molecule (Enol Form) Aldehyde Aldehyde Tautomer (Phosphonoacetaldehyde) Enol->Aldehyde Proton Transfer (Trace Acid/Base) VinylPolymer Vinyl Polymer (Poly-phosphonate) Enol->VinylPolymer Radical Initiator (Heat/Light/Peroxides) AldolOligomer Condensation Oligomers (Dark Viscous Oil) Aldehyde->AldolOligomer Self-Condensation (Base Catalyzed)

Figure 1: The three distinct pathways leading to sample degradation. Distinguishing between "Polymer" and "Oligomer" is crucial for troubleshooting.

Part 2: Troubleshooting Guide (Q&A Format)

Q1: My sample turned into a gel overnight in the freezer. Did it polymerize?

Diagnosis: Likely yes , but check the color.

  • Clear/White Gel: This is likely radical polymerization of the vinyl group.[1]

  • Yellow/Brown Goo: This is likely aldol condensation following tautomerization.[1]

Solution:

  • Inhibitor Check: Did you add MEHQ (Hydroquinone monomethyl ether)?

  • Oxygen Levels: MEHQ requires dissolved oxygen to work.[1] If you stored it under strict nitrogen without air, MEHQ becomes inactive, allowing polymerization.

  • Correct Protocol: Store with 100-200 ppm MEHQ and keep a roughly 5-10% headspace of air (not pure N2) if using phenolic inhibitors.

Q2: I am trying to distill the compound, but it decomposes. How do I purify it?

Diagnosis: Thermal stress is triggering tautomerization or polymerization.[1] Protocol:

  • Avoid Pot Distillation: Prolonged heating in the pot favors polymerization.[1]

  • Use Wiped-Film Evaporation: If available, this minimizes residence time.[1]

  • Add Inhibitors to the Pot: Add Phenothiazine (0.5%) or Copper powder to the distillation flask. Unlike MEHQ, Phenothiazine works well in the anaerobic conditions of a vacuum distillation.

  • pH Neutralization: Ensure the crude mixture is strictly neutral.[1] Wash glassware with base-neutralized solvents to prevent acid-catalyzed tautomerization on the glass surface.[1]

Q3: How do I stabilize the enol form specifically?

Diagnosis: You are fighting thermodynamics.[1] The aldehyde is the "natural" state. Strategy:

  • Trapping: The most reliable method is not to store the free enol, but to trap it immediately as a Silyl Enol Ether (using TMSCl/Base) or an Enol Acetate (using Acetic Anhydride). These derivatives are significantly more stable against polymerization and tautomerization.[1]

  • Solvent Choice: If you must keep the free enol in solution, avoid protic solvents (water, alcohols) which facilitate proton transfer. Use dry THF or DCM .[1]

Part 3: Recommended Stabilization Protocol

Use this decision matrix to select the correct inhibitor system for your application.

Application PhaseRecommended InhibitorConcentrationAtmosphere RequirementMechanism
Long-term Storage MEHQ (4-Methoxyphenol)100–200 ppmAerobic (Requires O2)Radical Scavenging (Phenolic)
Distillation (High Vac) Phenothiazine (PTZ)500–1000 ppmAnaerobic (Works in vac)Radical Scavenging (Amine)
Reaction Intermediate BHT (Butylated hydroxytoluene)500 ppmAerobic/AnaerobicSterically hindered scavenger
Metal-Catalyzed Rxn Tempo 100 ppmAnaerobicStable free radical
Step-by-Step Storage Workflow
  • Purification: Isolate the compound at the lowest possible temperature (<40°C).

  • Inhibition: Immediately add 200 ppm MEHQ .

  • Container: Use an amber glass vial (UV protection prevents photo-initiation).[1]

  • Headspace: Do NOT purge with pure Nitrogen.[1] Flush with "Lean Air" (5% O2 / 95% N2) or leave a small ambient air headspace to keep MEHQ active.[1]

  • Temperature: Store at -20°C .

Part 4: Troubleshooting Logic Tree

Use this flow to diagnose the state of your reagent.[1]

TroubleshootingTree Start Issue: Sample Degradation CheckState What is the physical state? Start->CheckState Solid Solid / Gel CheckState->Solid Liquid Liquid (Color Change) CheckState->Liquid ColorCheck Check Color Solid->ColorCheck NMRCheck Run H-NMR Liquid->NMRCheck WhiteClear White/Clear Gel ColorCheck->WhiteClear DarkBrown Dark Brown/Yellow ColorCheck->DarkBrown AldehydeShift Diagnosis: Tautomerization (Enol -> Aldehyde) Fix: Trap as Acetate/TMS NMRCheck->AldehydeShift CHO peak present (9.5 ppm) VinylPoly Diagnosis: Radical Polymerization Cause: O2 depletion or Heat Fix: Add MEHQ + Air WhiteClear->VinylPoly Aldol Diagnosis: Aldol Condensation Cause: Base/Acid impurities Fix: Neutralize & Distill DarkBrown->Aldol

Figure 2: Diagnostic logic for identifying the mode of failure.

References

  • RSC Books. (2011).[1] Phosphorus-Containing Vinyl or Allyl Monomers: Synthesis and Radical Polymerization.[1][2] Royal Society of Chemistry.[1]

  • BenchChem Technical Center. (2025).[1] Polymerization of Vinyl Phosphonate Monomers: Troubleshooting Guide.

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Factors and Stability.

  • CymitQuimica. (2024).[1] Dimethyl (2-hydroxyethyl)phosphonate Safety and Handling Data.

  • BenchChem. (2025).[1] Ethenol-Acetaldehyde Keto-Enol Tautomerism: A Technical Guide for Researchers.

Sources

Technical Support Center: Stabilizing Dimethyl (2-hydroxyethenyl)phosphonate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Dimethyl (2-hydroxyethenyl)phosphonate. This document is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reagent and may encounter challenges with its stability in solution. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to ensure the integrity and reproducibility of your experiments.

This compound is a valuable intermediate in organic synthesis. However, its structure—comprising two hydrolyzable methyl ester groups and a reactive hydroxyethenyl moiety—presents specific stability challenges. This guide addresses the most common issues in a direct question-and-answer format, grounded in chemical principles and validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My solution of this compound is rapidly losing potency. What is the likely cause of degradation?

A1: The most probable cause of degradation is hydrolysis of the phosphonate ester bonds.

The phosphorus center in this compound is electrophilic and highly susceptible to nucleophilic attack by water. This hydrolysis reaction cleaves one or both of the methyl ester groups, converting the compound into its corresponding monomethyl phosphonate and ultimately the free phosphonic acid, releasing methanol as a byproduct.

This process is significantly influenced by pH. The hydrolysis of similar dimethyl phosphonate esters is dramatically accelerated under neutral and, most notably, alkaline conditions.[1] In contrast, acidic conditions can slow this degradation pathway considerably. Data for the analogous compound, Dimethyl Phosphonate (DMP), illustrates this critical pH dependency.[1]

While less common, other potential degradation pathways could include reactions involving the vinyl group, such as polymerization or addition reactions, especially if the solution is exposed to heat, light, or incompatible reagents.

Table 1: Effect of pH on the Hydrolytic Stability of Dimethyl Phosphonate (DMP) at 25°C Data adapted from OECD SIDS report for Dimethyl Phosphonate and serves as a model for the expected behavior of this compound.

pH ValueConditionHalf-life (t½)Stability Profile
4Acidic~470 hoursRelatively Stable
7Neutral~3 hoursHighly Unstable
9Alkaline< 20 minutesExtremely Unstable

Below is a diagram illustrating the primary hydrolytic degradation pathway.

G cluster_main Primary Degradation Pathway: Hydrolysis parent Dimethyl (2-hydroxyethenyl)phosphonate intermediate Monomethyl (2-hydroxyethenyl)phosphonate parent->intermediate Step 1 (pH dependent) methanol1 Methanol (CH3OH) parent->methanol1 final (2-hydroxyethenyl)phosphonic Acid intermediate->final Step 2 (pH dependent) methanol2 Methanol (CH3OH) intermediate->methanol2 water1 H₂O water1->parent water2 H₂O water2->intermediate

Caption: Hydrolysis of this compound.

Q2: What are the recommended solvents and long-term storage conditions?

A2: The optimal conditions depend on whether you are storing the neat compound or a solution. The key principle is to minimize exposure to water and incompatible materials.

For the Neat Compound: Store this compound in its original container, tightly sealed, under an inert atmosphere (e.g., argon or nitrogen). Keep it in a cool, dark, and dry location, such as a desiccator at 2-8°C. This minimizes autoxidation and hydrolysis from atmospheric moisture.[2]

For Solutions: The choice of solvent is critical for stability.

  • Recommended (High Stability): Anhydrous polar aprotic solvents are the best choice for preparing stock solutions for long-term storage. These solvents do not have acidic protons and, when anhydrous, prevent hydrolysis.

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

  • Use with Caution (Moderate to Low Stability): Protic solvents can participate in hydrolysis. Alcohols can undergo transesterification. If you must use these, prepare solutions fresh and use them immediately.

    • Methanol, Ethanol

    • Water (Requires buffering to an acidic pH, see Q3 and Q4)

  • Incompatible Materials: Avoid strong acids, strong bases, and potent oxidizing agents, as they can catalyze rapid decomposition.[3][4]

Q3: I must use an aqueous buffer for my experiment. How can I prevent rapid degradation?

A3: If an aqueous environment is necessary, you MUST control the pH.

As established, neutral or alkaline pH will cause rapid hydrolysis.[1] To stabilize the compound in an aqueous solution for the duration of an experiment, an acidic buffer system is required.

Troubleshooting Workflow for Aqueous Solutions:

G start Degradation Observed in Aqueous Solution q1 What is the pH of your solution? start->q1 ph_neutral pH is ≥ 7.0 (Neutral/Alkaline) q1->ph_neutral pH ≥ 7.0 ph_acidic pH is 4.0 - 5.5 (Acidic) q1->ph_acidic pH < 7.0 sol_neutral Root Cause: Base-catalyzed hydrolysis is occurring rapidly. Action: Re-prepare solution using an acidic buffer (e.g., 50mM Acetate, pH 5.0). ph_neutral->sol_neutral q2 Is the solution exposed to elevated temperatures (>25°C)? ph_acidic->q2 temp_high Yes q2->temp_high temp_low No q2->temp_low sol_temp Root Cause: Heat accelerates hydrolysis. Action: Conduct experiments at room temperature or on ice where possible. temp_high->sol_temp q3 Are incompatible reagents present? (e.g., strong oxidizers, nucleophiles) temp_low->q3 reagents_bad Yes q3->reagents_bad reagents_good No q3->reagents_good sol_reagents Root Cause: Reagents may be directly reacting with the phosphonate. Action: Review protocol to isolate the compound from incompatible substances. reagents_bad->sol_reagents sol_final Contact Technical Support for further investigation. reagents_good->sol_final

Caption: Troubleshooting workflow for aqueous instability.

Q4: Can you provide a validated protocol for preparing a stabilized aqueous stock solution for immediate use?

A4: Certainly. This protocol is designed to create a 10 mM stock solution that maximizes stability for short-term experimental use.

Objective: To prepare a 10 mM aqueous stock solution of this compound with enhanced stability.

Materials:

  • This compound (MW: 154.10 g/mol )

  • Anhydrous DMSO (for initial dissolution)

  • Nuclease-free water

  • Sodium Acetate (Anhydrous, MW: 82.03 g/mol )

  • Glacial Acetic Acid

  • Calibrated pH meter

  • Sterile, low-retention microcentrifuge tubes

Protocol:

  • Prepare 50 mM Sodium Acetate Buffer (pH 5.0):

    • Dissolve 0.41 g of Sodium Acetate in 90 mL of nuclease-free water.

    • Adjust the pH to 5.0 by carefully adding glacial acetic acid dropwise while monitoring with a calibrated pH meter.

    • Bring the final volume to 100 mL with nuclease-free water.

    • Filter sterilize the buffer if required for your application.

  • Prepare a Concentrated Primary Stock (in Anhydrous DMSO):

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out 1.54 mg of the compound in a sterile microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO to dissolve the compound, creating a 100 mM primary stock. Mix thoroughly by gentle vortexing. This primary stock is relatively stable if stored desiccated at -20°C.

  • Prepare the Final 10 mM Aqueous Working Solution:

    • Take 100 µL of the 100 mM primary stock from Step 2.

    • Add it to 900 µL of the 50 mM Sodium Acetate buffer (pH 5.0) from Step 1.

    • Mix thoroughly by inversion or gentle vortexing.

  • Storage and Use:

    • This 10 mM aqueous solution should be prepared fresh on the day of the experiment.

    • If not used immediately, store it on ice.

    • For best results, discard any unused portion at the end of the day. Do not store aqueous solutions long-term.

Q5: How can I analytically monitor the stability of my solution?

A5: A combination of spectroscopic and chromatographic techniques can be used to assess the purity and degradation of your compound over time.

The primary degradation products to monitor for are the monomethyl phosphonate and the fully hydrolyzed phosphonic acid.[1]

Recommended Analytical Techniques:

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR): This is the most direct method for observing the phosphorus environment. The chemical shift (δ) of the phosphorus atom will change upon hydrolysis of the ester groups. You would expect to see the initial signal for the diester decrease over time, while new signals corresponding to the monoester and diacid appear. This technique was used to monitor the hydrolysis of similar compounds.[5]

  • ¹H Nuclear Magnetic Resonance (¹H NMR): Monitor the signal corresponding to the two methyl ester groups (~3.8 ppm, doublet). A decrease in the integration of this peak relative to an internal standard indicates degradation. Concurrently, a new singlet for methanol (~3.49 ppm) will appear and grow.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method for detecting the parent compound and its more polar degradation products. Using reverse-phase chromatography, you would expect the hydrolyzed products to have shorter retention times than the parent diester. The mass spectrometer can confirm the identity of each species by its mass-to-charge ratio (m/z).

Table 2: Illustrative Analytical Data for Monitoring Degradation

CompoundAnalytical TechniqueExpected Observation
This compound (Parent)³¹P NMRSingle peak at characteristic δ
¹H NMRDoublet for -P(O)(OCH₃)₂ protons
LC-MSParent mass peak (e.g., [M+H]⁺ = 155.04)
Monomethyl Phosphonate (Degradation Product 1)³¹P NMRNew peak at a different δ
¹H NMRNew doublet for one -P(O)(OCH₃) group
LC-MSNew peak with mass [M+H]⁺ = 141.02
Phosphonic Acid (Degradation Product 2)³¹P NMRSecond new peak at a different δ
¹H NMRDisappearance of methyl ester signals
LC-MSNew peak with mass [M+H]⁺ = 127.01
Methanol (Byproduct)¹H NMRAppearance of a singlet ~3.49 ppm

References

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(10), 12389-12431. [Link]

  • Sanda, F., & Vygodskii, Y. S. (2014). Synthesis and Polymerization of Vinylphosphonic Acid. In Poly(vinylphosphonic acid). Springer. [Link]

  • OECD SIDS. (2002). DIMETHYL PHOSPHONATE CAS N°: 868-85-9. UNEP Publications. [Link]

  • White International. (n.d.). Safety Data Sheet: PHOSPHONATES (ATMP.5NA). Retrieved from [Link]

  • Lupin Systems. (2021). Safety Data Sheet Product name: PHOSPHONATE REAGENT P1/4. Retrieved from [Link]

  • Müller, H., et al. (1985). U.S. Patent No. US4493803A: Process for the preparation of vinylphosphonic acid diesters and vinylphosphonic acid.
  • Skaff, D. A., & Berchtold, G. A. (2018). Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. Molecules, 23(9), 2276. [Link]

  • Flow-Chem. (2016). Safety Data Sheet. Retrieved from [Link]

  • DerKel. (n.d.). Material Safety Data Sheet - R-999 PDQ Phosphonate Titrating Solution. Retrieved from [Link]

  • Demadis, K. D., & Ketsetzi, A. (2007). Degradation of Phosphonate-Based Scale Inhibitor Additives in the Presence of Oxidizing Biocides: “Collateral Damages” in Industrial Water Systems. Separation Science and Technology, 42(8), 1639-1649. [Link]

  • PureSynth. (n.d.). Dimethyl (2-Hydroxyethyl)Phosphonate 92.0%(GC). Retrieved from [Link]

  • Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • Kononova, S. V., & Nesmeyanova, M. A. (2002). Phosphonates and Their Degradation by Microorganisms. Biochemistry (Moscow), 67(2), 184-195. [Link]

  • Toray Membrane Europe. (n.d.). Natural Degradation of Phosphonates. ROPUR. Retrieved from [Link]

Sources

Technical Support Center: Purification of Unstable Phosphonate Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: P-ALD-992 | Status: Open | Specialist: Senior Application Scientist

User Issue: "My phosphonate aldehyde turns to tar/streaks on the column."

Diagnostic Triage

Phosphonate aldehydes (e.g., diethyl (2-oxoethyl)phosphonate and derivatives) are notoriously unstable due to two competing reactivities:

  • Aldehyde Oxidation/Polymerization: Like all aldehydes, they are prone to air oxidation and polymerization.

  • Alpha-Acidity: The methylene protons between the electron-withdrawing phosphonate and carbonyl groups are highly acidic (

    
    ). This makes them susceptible to self-condensation (aldol-type) and elimination reactions, especially on basic surfaces or slightly acidic silica.
    

Before attempting purification, consult the decision matrix below.

purification_triage Start Start: Crude Phosphonate Aldehyde CheckPurity Check Crude NMR (Is purity >80%?) Start->CheckPurity Impurities Identify Impurities CheckPurity->Impurities No Telescope STRATEGY A: TELESCOPE Do not purify. Use immediately in HWE. CheckPurity->Telescope Yes Bisulfite STRATEGY B: BISULFITE RESCUE Chemical purification (No Column) Impurities->Bisulfite Non-polar byproducts (e.g., Swern sulfides) Column STRATEGY C: BUFFERED SILICA Chromatography with Et3N Impurities->Column Polar impurities or complex mixture

Figure 1: Decision matrix for handling unstable phosphonate intermediates.

Protocol A: The Bisulfite Rescue (Chemical Purification)

Best For: Removing non-aldehyde impurities (e.g., thioanisole from Swern oxidations) without subjecting the compound to silica gel. Mechanism: Aldehydes form water-soluble bisulfite adducts.[1] Impurities remain in the organic layer. The aldehyde is then regenerated.[1]

Step-by-Step Workflow
  • Adduct Formation:

    • Dissolve crude oil in a minimal amount of Ethyl Acetate (EtOAc) .

    • Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) .

    • Vigorously stir or shake for 30–60 minutes. A white precipitate (the adduct) may form, or it may remain dissolved in the aqueous layer.

  • Wash (Impurity Removal):

    • Transfer to a separatory funnel.[1][2]

    • Separate the layers.[1][3] Keep the Aqueous Layer (contains your product).

    • If a solid precipitate formed: Filter it off, wash with diethyl ether, and dissolve it in water for the next step.

    • Wash the aqueous phase 2x with Diethyl Ether or Hexanes to remove non-aldehyde organic impurities.

  • Regeneration (CRITICAL STEP):

    • Standard Aldehydes: Basify aqueous layer to pH ~10-12 with NaOH or Na₂CO₃ and extract with EtOAc.

    • Phosphonate Warning:Do NOT use strong base (NaOH) . The alpha-protons are acidic; high pH will cause decomposition.

    • Phosphonate Protocol: Add an excess of Formaldehyde (37% aq.) or Acetone to the aqueous bisulfite solution. The bisulfite prefers the smaller carbonyl (formaldehyde), releasing your bulky phosphonate aldehyde gently under neutral conditions [1].

  • Extraction:

    • Extract the regenerated mixture 3x with EtOAc.

    • Dry over Na₂SO₄ and concentrate in vacuo (bath <30°C).

Protocol B: Neutralized Chromatography

Best For: Complex mixtures where bisulfite purification fails. The Issue: Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity catalyzes the decomposition of phosphonate aldehydes.

Preparation of Deactivated Silica

You must neutralize the acidic silanol sites on the silica gel before loading your sample.[4]

ParameterStandard SilicaDeactivated Silica (Required)
Mobile Phase Additive None1–3% Triethylamine (Et₃N)
Slurry Preparation Solvent + SilicaSolvent + Et₃N + Silica (Stir 5 min)
Column Pre-treatment Flush with solventFlush with 2 column volumes of Et₃N-solvent
Sample Loading DCM solutionLoad with minimal DCM; Add 1 drop Et₃N to sample
Execution Guide
  • Pre-wash: Pack the column with Hexanes/EtOAc containing 2% Et₃N . Flush until the eluent exiting the column tests basic on pH paper.

  • Elution: Run the column using your gradient (e.g., Hexanes → 50% EtOAc). Maintain 1% Et₃N in the mobile phase throughout the run [2].

  • Workup: The collected fractions will contain Et₃N. Evaporate the solvent.[1][5] If Et₃N residues interfere with the next step (HWE reaction), co-evaporate with Toluene 3x to remove traces of amine.

Protocol C: Telescoping (Prevention Strategy)

Best For: High-throughput synthesis or highly unstable substrates. Concept: Avoid isolation entirely by generating the aldehyde in situ or from a stable precursor immediately before use.

Route 1: The Acetal Deprotection (Recommended)

Phosphonate aldehydes are best stored as their diethyl acetal precursors (e.g., diethyl (2,2-diethoxyethyl)phosphonate). These are indefinitely stable at room temperature.

  • Hydrolysis: Dissolve acetal in wet Acetone/water with catalytic TsOH or dilute HCl.

  • Monitor: Stir at reflux for 1–2 hours until TLC shows conversion.

  • Neutralize: Add solid NaHCO₃ to quench acid.

  • Use: Evaporate acetone (bath <30°C). Extract with DCM. Do not concentrate to dryness. Add the crude DCM solution directly to your HWE reaction vessel [3].

Route 2: The Swern Bypass

If oxidizing a phosphonate alcohol:

  • Perform Swern oxidation as standard.

  • After quenching with Et₃N and warming to -10°C, add a phosphate buffer (pH 7) immediately.

  • Rapid extractive workup (cold).

  • Proceed immediately to the next step. Do not store overnight.

Frequently Asked Questions (FAQ)

Q: Can I distill my phosphonate aldehyde? A: Only if it is a simple, low-molecular-weight compound like diethyl (2-oxoethyl)phosphonate. Use Kugelrohr distillation under high vacuum (<0.5 mmHg). For complex or conjugated phosphonates, heat will cause rapid decomposition/polymerization.

Q: My compound streaks even on neutralized silica. What now? A: Switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and often resolves streaking issues for acid-sensitive aldehydes. Use an EtOAc/Hexane gradient.

Q: Why did my yield drop after Bisulfite purification? A: You likely used NaOH to regenerate the aldehyde. The phosphonate alpha-proton is acidic (


). At pH 12-14, you triggered an aldol condensation or retro-aldol degradation. Always use Formaldehyde or Acetone  to "sponge" the bisulfite away at neutral pH.
References
  • Separation of Aldehydes using Sodium Bisulfite.National Institutes of Health (NIH) / BenchChem Protocols.

    • Source: (Generalized protocol adapted for acid-sensitive substrates).

  • Deactivation of Silica Gel with Triethylamine.University of Rochester / BenchChem Technical Support.

    • Source:

  • Phosphonate Reagents for Aldehyde Homologation.

    • Source: [J. Org.[6] Chem via ResearchGate]([Link])

Sources

Technical Support Center: Minimizing Side Reactions in Phosphonoacetaldehyde Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deceptive Simplicity" of Phosphonoacetaldehyde

Phosphonoacetaldehyde (PnAA) is a reactive intermediate critical for studying phosphonate biochemistry (e.g., C-P lyase pathways) and synthesizing antiviral analogs. While its structure appears simple, its preparation is plagued by the competing reactivities of the aldehyde (electrophilic, prone to polymerization) and the phosphonate (acidic


-protons).

The Core Challenge: The standard acid hydrolysis of diethyl phosphonoacetaldehyde diethyl acetal often yields a viscous, oligomeric "goo" rather than a clean monomer. This guide details the McKenna Method (Silyl dealkylation) as the superior protocol to minimize these side reactions, contrasting it with the traditional (and riskier) aqueous acid reflux.

Reaction Pathway & Failure Mode Analysis

The following diagram illustrates the competing pathways. The goal is to navigate from the Acetal to the Target Aldehyde without triggering the "Red Zone" of polymerization.

Phosphonoacetaldehyde_Pathways cluster_Method Method Selection Acetal Starting Material: Diethyl Phosphonoacetaldehyde Diethyl Acetal AcidRoute Route A: Aqueous Acid (HCl) (High Temperature) Acetal->AcidRoute Traditional TMSRoute Route B: McKenna Method (TMSBr) (Room Temperature) Acetal->TMSRoute Recommended Target Target Product: Phosphonoacetaldehyde (Monomer) AcidRoute->Target Low Yield Side1 Side Reaction 1: Aldol Condensation (Dimerization) AcidRoute->Side1 Heat + Acid Intermediate Silyl Intermediate (Labile) TMSRoute->Intermediate Anhydrous Intermediate->Target Mild Solvolysis Target->Side1 Basic pH Side2 Side Reaction 2: Cyclic Trimerization (Paraldehyde-like) Target->Side2 Concentration/Storage

Figure 1: Reaction landscape showing the high-risk Aqueous Acid route versus the controlled McKenna Method.

Module 1: The Hydrolysis Step (Critical Phase)

FAQ: Why is my yield low and the product "gooey" using HCl hydrolysis?

A: You are likely triggering Aldol Condensation or Polymerization .

  • Mechanism: The

    
    -protons (between the P and Carbonyl group) are acidic. High temperatures required for HCl hydrolysis increase the kinetic energy, overcoming the activation barrier for the aldehyde to react with the enol form of a neighboring molecule.
    
  • Result: A complex mixture of oligomers that is difficult to separate.

Protocol: The McKenna Method (TMSBr Dealkylation)

This method uses Bromotrimethylsilane (TMSBr) to cleave the ester and acetal groups under anhydrous, mild conditions, avoiding the thermodynamic trap of polymerization.

Reagents:

  • Diethyl phosphonoacetaldehyde diethyl acetal (1 equiv)

  • Bromotrimethylsilane (TMSBr) (4.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Methanol (for solvolysis)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Addition: Dissolve the acetal in anhydrous DCM (0.2 M concentration). Cool to 0°C.

  • Reaction: Add TMSBr dropwise. Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Checkpoint: Monitor by

      
      P NMR.[1] The signal will shift significantly as the P-OEt becomes P-OSiMe
      
      
      
      .
  • Solvolysis: Remove excess TMSBr and DCM in vacuo. Redissolve the residue in Methanol (or water, if immediate use is intended) and stir for 1 hour at RT.

  • Purification: Remove solvent on a rotary evaporator at low temperature (<30°C) .

ParameterTraditional Acid HydrolysisMcKenna Method (Recommended)
Temperature Reflux (100°C)0°C to Room Temp
Reaction Time 4–6 Hours12–24 Hours
Side Reactions High (Aldol/Polymerization)Low (Controlled cleavage)
Byproducts Ethanol, SaltsTMS-OMe, MeBr (Volatile)

Module 2: Isolation and Purification Troubleshooting

FAQ: How do I remove water without decomposing the aldehyde?

A: Do not use high-vacuum heat distillation. Phosphonoacetaldehyde is thermally unstable in its concentrated free-acid form.

  • Preferred: Lyophilization (Freeze-Drying). This removes water/methanol while keeping the sample frozen, preventing intermolecular reactions.

  • Alternative: If you must use a rotary evaporator, use a high-quality vacuum pump to keep the bath temperature below 30°C.

Troubleshooting Guide: Product Quality
SymptomProbable CauseCorrective Action
Product is a viscous yellow oil/gel Polymerization (Aldol or Trimerization).Irreversible. Discard. For next batch, ensure temperature never exceeds 30°C and avoid basic conditions completely.
NMR shows multiple P signals Incomplete hydrolysis (Hemiacetals) or Oligomers.Add more water/methanol and stir longer at RT. If signals persist, oligomerization has occurred.

H NMR shows broad peaks
Exchangeable protons or paramagnetic impurities.Run NMR in D

O. Ensure no paramagnetic salts (if using biological buffers) are present.
Discoloration (Brown/Black) Decomposition/Oxidation.Ensure inert atmosphere (Ar/N

) was maintained during the TMSBr step.

Module 3: Storage and Handling (The "Pro Tip")

FAQ: What is the shelf-life of Phosphonoacetaldehyde?

A: Extremely short (Hours to Days). As a Senior Application Scientist, my strongest recommendation is: Do not store the free aldehyde.

The "Ex Tempore" Strategy:

  • Store the Acetal: The starting material (diethyl phosphonoacetaldehyde diethyl acetal) is stable for years at 4°C.

  • Synthesize on Demand: Perform the TMSBr cleavage or acid hydrolysis only 24–48 hours before you need the compound for biological assays or further synthesis.

  • Frozen Storage: If you must store the product, keep it as a frozen aqueous solution at -80°C. Never store it as a neat oil at room temperature.

References

  • McKenna Reaction (TMSBr Cleavage)

    • McKenna, C. E., et al. "The McKenna reaction – avoiding side reactions in phosphonate deprotection." Beilstein Journal of Organic Chemistry, 2020.
  • Phosphonoacetaldehyde Biological Context & Instability

    • Zhang, G., et al. "Enzymatic synthesis of radiolabeled phosphonoacetaldehyde."[2] Analytical Biochemistry, 2003.[2] (Details the instability and need for careful handling).

  • General Phosphonate Synthesis

    • Keglevich, G., et al.
  • Acetaldehyde Polymerization Chemistry

    • Vichietti, R. M., et al. "The Polymerization of Acetaldehyde.

Sources

Technical Support Center: Overcoming Decomposition of Dimethyl (2-oxoethyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Reaction Optimization for Dimethyl (2-oxoethyl)phosphonate Audience: Synthetic Chemists, Process Development Scientists Document ID: TSC-PHOS-024

Executive Summary: The "Jekyll & Hyde" Reagent

Dimethyl (2-oxoethyl)phosphonate (CAS: 10038-65-0), also known as phosphonoacetaldehyde dimethyl ester, is a critical C2-homologation reagent used to introduce the formylmethylene group (


) via Horner-Wadsworth-Emmons (HWE) olefination.

The Core Challenge: Unlike its ketone analog (dimethyl (2-oxopropyl)phosphonate), the aldehyde variant is inherently unstable. It possesses a reactive aldehyde carbonyl adjacent to an acidic


-methylene group activated by the phosphonate. This structural "design flaw" makes it highly susceptible to self-aldol condensation , polymerization (trimerization) , and oxidation , often resulting in a viscous brown oil or insoluble solid before the desired reaction can occur.

This guide provides the protocols required to stabilize, store, and successfully deploy this reagent.

Diagnostic & Troubleshooting Guide

Phase 1: Storage & Stability (Pre-Reaction)

Q1: My reagent arrived as a brown viscous oil. Is it usable? A: Likely not without purification. Pure Dimethyl (2-oxoethyl)phosphonate is a clear, colorless liquid. A brown color indicates oxidation, while high viscosity suggests polymerization (trimerization).

  • Diagnostic: Run a quick

    
    H NMR in 
    
    
    
    .
    • Intact Reagent: Look for the aldehyde proton doublet at

      
       9.5–9.8 ppm  (
      
      
      
      Hz) and the
      
      
      -methylene doublet of doublets at
      
      
      3.0–3.2 ppm
      .
    • Decomposed: Loss of the aldehyde signal and appearance of broad multiplets around

      
       4.5–5.0 ppm  (acetal-like methines from trimerization).
      

Q2: What is the "Golden Rule" for storage? A: Do not store the free aldehyde.

  • Best Practice: Store the reagent as its dimethyl acetal precursor, Dimethyl (2,2-dimethoxyethyl)phosphonate (CAS: 7598-61-0). The acetal is indefinitely stable at room temperature.

  • If you must store the aldehyde: It requires

    
    C storage under strictly anhydrous Argon/Nitrogen. Even then, shelf life is limited to weeks.
    

Q3: How do I generate the active aldehyde from the acetal? A: Perform an in situ or "just-in-time" hydrolysis.

  • Protocol: Reflux the acetal in acetone/water with a catalytic amount of Amberlyst-15 (acidic resin) or dilute HCl for 1-2 hours. Filter the resin (or neutralize), concentrate, and use immediately. Do not distill unless absolutely necessary, as heat accelerates decomposition.

Phase 2: Reaction Optimization (During HWE)

Q4: The HWE reaction turns black immediately upon adding base (NaH). Why? A: You are witnessing rapid self-condensation . The base deprotonates the phosphonate, creating an enolate. Because the reagent itself is an aldehyde, the enolate attacks a neighboring molecule of the reagent (Self-Aldol) rather than your target substrate.

  • Solution: Switch to Masamune-Roush Conditions .

    • Why: Use of mild bases (LiCl + DBU or LiCl + Triethylamine) allows for a "soft" deprotonation that minimizes self-destruction while sufficiently activating the phosphonate for reaction with your target aldehyde.

Q5: Can I avoid the free aldehyde form entirely during the reaction? A: Yes, and this is the superior synthetic strategy.

  • The "Acetal Route":

    • Perform the HWE reaction using the stable Dimethyl (2,2-dimethoxyethyl)phosphonate (Acetal) .

    • This yields a vinyl acetal product (

      
      ).
      
    • Hydrolyze the vinyl acetal to the desired

      
      -unsaturated aldehyde (
      
      
      
      ) using mild acid (e.g., 1N HCl/THF) in the workup.
    • Benefit: This bypasses the unstable phosphonoacetaldehyde intermediate completely.

Visualizing the Decomposition & Solution

The following diagram illustrates the decomposition pathways and the recommended "Acetal Route" to bypass instability.

G Acetal Dimethyl (2,2-dimethoxyethyl)phosphonate (STABLE STORAGE FORM) Aldehyde Dimethyl (2-oxoethyl)phosphonate (UNSTABLE REAGENT) Acetal->Aldehyde Hydrolysis (H+) (Just-in-Time) VinylAcetal Vinyl Acetal Intermediate (Stable) Acetal->VinylAcetal HWE Reaction (Base + Target) Trimer Cyclic Trimer (Viscous Oil) Aldehyde->Trimer Storage (>0°C) SelfAldol Self-Condensation Product (Dark Tars) Aldehyde->SelfAldol Strong Base (NaH) FinalProduct Desired α,β-Unsaturated Aldehyde (R-CH=CH-CHO) Aldehyde->FinalProduct Masamune-Roush Conditions (LiCl/DBU) Target Target Aldehyde (R-CHO) Target->VinylAcetal Target->FinalProduct VinylAcetal->FinalProduct Mild Hydrolysis

Figure 1: Strategic pathways for handling Dimethyl (2-oxoethyl)phosphonate. The green path (Acetal Route) is preferred for high reliability.

Experimental Protocols

Protocol A: The "Acetal Route" (Recommended)

Use this when your target molecule can withstand the acidic workup required to hydrolyze the vinyl acetal.

  • Reagents: Dimethyl (2,2-dimethoxyethyl)phosphonate (1.2 equiv), LiCl (1.5 equiv), DBU (1.5 equiv), Target Aldehyde (1.0 equiv).

  • Solvent: Anhydrous Acetonitrile (MeCN) or THF.

  • Procedure:

    • Dissolve LiCl in dry MeCN under Argon.

    • Add the Phosphonate Acetal and DBU; stir for 15 min at 0°C.

    • Add the Target Aldehyde dropwise.

    • Allow to warm to RT and stir until consumption of aldehyde (TLC monitoring).

  • Workup (Hydrolysis):

    • Add 1N HCl (aq) directly to the reaction mixture (or after rough concentration).

    • Stir vigorously for 1-2 hours to cleave the acetal to the aldehyde.

    • Extract with Ethyl Acetate, wash with brine, dry over

      
      .
      
Protocol B: Masamune-Roush HWE (Using Free Aldehyde)

Use this only if you must use the free phosphonoacetaldehyde (e.g., if you synthesized it fresh).

ParameterConditionRationale
Base LiCl (dry) + DBU LiCl increases the acidity of the phosphonate

-protons via chelation, allowing the use of the weaker base DBU (

). This prevents self-aldol condensation of the reagent.
Solvent Acetonitrile (MeCN) Essential for solubilizing LiCl and facilitating the chelation mechanism.
Temperature 0°C to RT Do not heat. Keep cold during addition.
Stoichiometry 1.2 : 1.0 Use slight excess of phosphonate to account for minor decomposition.

References

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for the olefination of base-sensitive aldehydes. Tetrahedron Letters, 25(21), 2183–2186. Link

  • Claridge, T. D. W., et al. (2019). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Nagamitsu, T., et al. (2006). Total Synthesis of Bafilomycin A1. Journal of the American Chemical Society, 128(46), 14800-14801. (Demonstrates application of sensitive HWE reagents). Link

  • Still, W. C., & Gennari, C. (1983).[1][2] Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. Link

Sources

Validation & Comparative

A Practical Guide to Distinguishing Ethenyl and Ethyl Phosphonates by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Distinction with Significant Implications

In the landscape of synthetic chemistry and drug development, organophosphorus compounds are of immense importance.[1] Among these, phosphonates are a critical class, utilized as reagents, flame retardants, and bioactive molecules.[2] A common challenge for researchers is the structural verification of closely related analogs, such as ethenylphosphonates (also known as vinylphosphonates) and their saturated counterparts, ethylphosphonates. While separated by only two hydrogen atoms, the presence of the carbon-carbon double bond in the ethenyl group introduces significant changes in the molecule's electronic environment and conformation. These changes, though subtle, have profound effects on reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for making this distinction.[3] Its ability to probe the local chemical environment of individual nuclei—specifically ¹H, ¹³C, and ³¹P—provides a unique fingerprint for each molecule.[4] This guide provides a detailed, comparative analysis of the NMR spectra of ethenyl and ethyl phosphonates, offering field-proven insights and experimental protocols to enable unambiguous structural elucidation.

The Decisive Nuclei: A Multi-faceted NMR Approach

A comprehensive analysis requires a combination of ¹H, ¹³C, and ³¹P NMR experiments. While ¹H NMR often provides the most immediate and obvious evidence, ¹³C and ³¹P NMR are crucial for confirmation and a more complete structural picture. The natural abundance (100%) and spin-1/2 nature of the ³¹P nucleus make it an excellent probe for organophosphorus compounds.[1][5]

Workflow for Structural Elucidation

The logical flow for distinguishing these compounds using NMR follows a systematic process of data acquisition and analysis.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Spectral Analysis cluster_elucid Phase 4: Conclusion Prep Sample Preparation (Solvent, Standard) Acq_H 1D ¹H NMR Prep->Acq_H Acq_P 1D ³¹P{¹H} NMR Prep->Acq_P Acq_C 1D ¹³C{¹H} NMR Prep->Acq_C Analysis_H Analyze Vinyl vs. Ethyl Proton Signals & Couplings Acq_H->Analysis_H Analysis_P Compare ³¹P Chemical Shifts Acq_P->Analysis_P Acq_2D 2D NMR (Optional) (HSQC, HMBC) Acq_C->Acq_2D for complex cases Analysis_C Identify sp² vs. sp³ Carbons & P-C Couplings Acq_C->Analysis_C Elucid Final Structure Confirmation Acq_2D->Elucid Analysis_H->Elucid Analysis_P->Elucid Analysis_C->Elucid

Caption: Workflow for distinguishing phosphonates via NMR.

¹H NMR Spectroscopy: The Primary Diagnostic Tool

The ¹H NMR spectrum provides the most direct and unambiguous evidence for differentiating between an ethenyl and an ethyl group attached to the phosphorus atom.

Ethenylphosphonate Signature

The vinyl group (-CH=CH₂) gives rise to a highly characteristic and complex set of signals in the olefinic region of the spectrum, typically between δ 5.5 and 7.0 ppm .[6][7] This downfield shift is due to the deshielding effect of the sp² hybridized carbons.

The spectrum is defined by three distinct vinyl protons, often labeled as Hₐ, Hₑ (geminal to P), and Hₓ. These protons form a complex spin system (ABX or AMX type) further complicated by coupling to the ³¹P nucleus.

  • Complex Multiplets: The signals for these protons appear as multiplets, specifically as a doublet of doublets of doublets (ddd).

  • Distinct Coupling Constants (J): The key to their identification lies in the magnitude of the J-couplings:

    • ²JH,H(gem): Geminal coupling (typically 0–3 Hz).

    • ³JH,H(cis): Vicinal cis coupling (typically 6–12 Hz).[8]

    • ³JH,H(trans): Vicinal trans coupling (typically 12–18 Hz).[8]

    • ²JP,H & ³JP,H: Coupling to the phosphorus nucleus adds another layer of splitting (typically 5-30 Hz).[9]

Ethylphosphonate Signature

The ethyl group (-CH₂CH₃) produces a much simpler and more recognizable pattern in the aliphatic region of the spectrum.

  • Methylene Protons (-P-CH₂-): These protons are adjacent to the phosphorus atom and typically appear as a doublet of quartets (dq) between δ 1.5 and 2.5 ppm . The quartet arises from coupling to the neighboring methyl (-CH₃) protons, and the doublet arises from the two-bond coupling to the ³¹P nucleus (²JP,H ≈ 12-20 Hz).[9]

  • Methyl Protons (-CH₃): These protons are further from the phosphorus and appear as a doublet of triplets (dt) between δ 1.0 and 1.5 ppm . The triplet is due to coupling with the methylene (-CH₂) protons, and the smaller doublet splitting is from the three-bond coupling to the ³¹P nucleus (³JP,H ≈ 16-20 Hz).[9]

³¹P NMR Spectroscopy: Confirming the Phosphorus Environment

While ¹H NMR is often sufficient, ³¹P NMR provides confirmatory data. The experiment is typically run with proton decoupling (³¹P{¹H}) to produce a single, sharp signal for each unique phosphorus environment, simplifying the spectrum significantly.

  • Ethenylphosphonates: Generally, the ³¹P nucleus in diethyl vinylphosphonate appears in the range of δ +15 to +20 ppm .[10]

  • Ethylphosphonates: The ³¹P signal for diethyl ethylphosphonate is typically found slightly more downfield, in the range of δ +30 to +35 ppm .[11][12]

Causality: The sp² hybridization of the vinyl carbon atom is more electron-withdrawing than the sp³ hybridization of the ethyl carbon. This increased electron withdrawal slightly shields the phosphorus nucleus in the ethenylphosphonate, causing a small but measurable upfield shift (lower ppm value) compared to the ethylphosphonate.[13] While this difference is a useful indicator, the absolute chemical shift can be influenced by the solvent and other substituents on the phosphorus atom.[14]

¹³C NMR Spectroscopy: A Secondary Confirmation

¹³C NMR, especially with ³¹P decoupling, offers another layer of verification by directly observing the hybridization of the carbon atoms attached to the phosphorus.

Ethenylphosphonate Signature

The key feature is the presence of two signals in the olefinic region, corresponding to the sp² hybridized carbons of the double bond.

  • α-Carbon (-P-CH=): This carbon, directly attached to phosphorus, appears between δ 125 and 135 ppm . It will show a large one-bond coupling constant (¹JP,C) of approximately 160-180 Hz in a ³¹P-coupled spectrum.[15]

  • β-Carbon (=CH₂): This terminal vinyl carbon appears between δ 130 and 140 ppm and exhibits a smaller two-bond coupling (²JP,C).

Ethylphosphonate Signature

The spectrum is characterized by two signals in the aliphatic region, corresponding to sp³ hybridized carbons.

  • α-Carbon (-P-CH₂-): This carbon is significantly upfield compared to its vinyl counterpart, appearing around δ 20-30 ppm . In a ³¹P-coupled spectrum, it displays a very large one-bond coupling constant (¹JP,C) of approximately 135-145 Hz.[12][16]

  • β-Carbon (-CH₃): The terminal methyl carbon appears at approximately δ 5-10 ppm with a smaller two-bond coupling constant (²JP,C).

Comparative Data Summary

The following table summarizes the key distinguishing NMR parameters for diethyl ethenylphosphonate and diethyl ethylphosphonate, which serve as representative examples.

Parameter Diethyl Ethenylphosphonate Diethyl Ethylphosphonate Key Differentiator
¹H Vinyl Signals δ 5.5 - 7.0 ppm (3H, complex multiplets)[8]AbsentPresence/Absence of olefinic protons
¹H Ethyl Signals Absentα-CH₂: δ ~1.7 ppm (dq)β-CH₃: δ ~1.1 ppm (dt)[17]Presence of characteristic dq/dt pattern
³¹P{¹H} Shift δ ~18 ppm[10]δ ~32 ppm[11]Ethenyl is upfield of ethyl
¹³C α-Carbon ~129 ppm (sp²)[10]~21 ppm (sp³, ¹JP,C ≈ 144 Hz)[12][18]Carbon hybridization (sp² vs. sp³)
¹³C β-Carbon ~135 ppm (sp²)[10]~6 ppm (sp³)[18]Carbon hybridization (sp² vs. sp³)

Note: Chemical shifts (δ) are reported in ppm and are approximate; they can vary with solvent and concentration.[7][19] Data is referenced against representative compounds, Diethyl Vinylphosphonate[10][20] and Diethyl Ethylphosphonate.[17][21]

Experimental Protocol: A Self-Validating Methodology

This protocol ensures the acquisition of high-quality, unambiguous data.

1. Sample Preparation

  • Analyte Concentration: Weigh approximately 10-20 mg of the phosphonate sample directly into a clean, dry NMR tube.

  • Solvent Selection: Add ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for these compounds.[19] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.[22]

  • Internal Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard for referencing the ¹H and ¹³C spectra to δ 0.00 ppm. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used by the spectrometer software for referencing to δ 0.0 ppm.[12]

  • Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure a homogeneous solution.

2. NMR Instrument Setup & Data Acquisition

  • General Settings: Insert the sample into the NMR spectrometer. Ensure the sample is properly locked onto the solvent's deuterium signal and that the magnetic field is well-shimmed to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Ensure the spectral width covers the range from at least δ -1 to 13 ppm.

  • ³¹P NMR Acquisition:

    • Select the ³¹P nucleus channel.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30). This is crucial for collapsing the proton couplings and obtaining a single peak for each phosphorus environment.

    • Set the spectral width to cover the expected range of phosphonates (e.g., from δ -50 to +100 ppm).

    • Acquire a sufficient number of scans (e.g., 64 to 128) as ³¹P is less sensitive than ¹H.

  • ¹³C NMR Acquisition:

    • Select the ¹³C nucleus channel.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the full range of organic carbons (e.g., δ 0 to 220 ppm).[23]

    • Acquire a significant number of scans, as ¹³C has a low natural abundance (1.1%).[23]

    • (Optional but Recommended): Run a ³¹P-coupled ¹³C experiment or a ¹³C{¹H, ³¹P} triple-resonance experiment if available. Comparing the ³¹P-decoupled and coupled spectra makes identifying carbons directly bonded to phosphorus straightforward, as their signals will collapse from a doublet to a singlet.[15][16]

Conclusion

The differentiation of ethenyl and ethyl phosphonates is a routine but critical task in chemical analysis. By leveraging the distinct signatures present in ¹H, ¹³C, and ³¹P NMR spectra, researchers can achieve unambiguous structural assignment. The presence of characteristic vinyl proton signals between δ 5.5-7.0 ppm in the ¹H spectrum is the most definitive evidence for an ethenylphosphonate. This is corroborated by the presence of sp² carbon signals in the ¹³C spectrum and a slight upfield shift in the ³¹P spectrum compared to the corresponding ethylphosphonate. Following a systematic, multi-nuclear NMR approach as outlined in this guide ensures confidence and accuracy in structural elucidation.

References

  • Kukanich, B., & Papich, M. G. (2004). Use of NMR techniques for toxic organophosphorus compound profiling. PubMed, 15(5), 557-563.
  • Stec, W. J., & Guga, P. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry Letters, 12(4), 1245–1251. [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl ethylphosphonate. PubChem. Retrieved from [Link]

  • Singh, S., & Kumar, A. (2015). Post Analysis of Proficiency Test Samples Using Nuclear Magnetic Resonance Spectroscopy. Scientific Research Publishing, 6(11), 1249-1261.
  • Tebby, J. C. (2019). ³¹P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds.
  • National Center for Biotechnology Information. (n.d.). Diethyl vinylphosphonate. PubChem. Retrieved from [Link]

  • Budzelaar, P. H. M., & de Kock, C. W. (2021). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds.
  • Williamson, M. P., Castellano, S., & Griffin, C. E. (1968). Proton magnetic resonance spectra of diethyl vinylphosphonate and substituted vinylphosphonates. The Journal of Physical Chemistry, 72(1), 175-179. [Link]

  • Mironov, V. F., et al. (2023). C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. MDPI.
  • JEOL Ltd. (n.d.). Analyses of alkyl phosphonate mixtures.
  • JEOL Ltd. (n.d.). NM230005E. JEOL. Retrieved from [Link]

  • Maryanoff, C. A., & McComsey, D. F. (2012).
  • Schmidt, B., & Schmidt, M. (2015). 1H,13C, and31P NMR Study on Poly(vinylphosphonic acid) and Its Dimethyl Ester. Macromolecular Chemistry and Physics, 216(15), 1649-1658.
  • NIST. (n.d.). Diethyl vinylphosphonate. NIST WebBook. Retrieved from [Link]

  • University of Ottawa. (n.d.). 31 Phosphorus NMR. NMR Facility. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethylphosphonic acid, diethyl ester - Optional[31P NMR]. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR.
  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 J(P-H) coupling constants for phosphonates 9-15. Retrieved from [Link]

  • Arisawa, M., et al. (2015). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P–O–R Cleavage of P(III) Esters Selectively Producing P(O)–H or P(O)–R Compounds. Organic Letters, 17(23), 5768-5771. [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Wang, Y., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(14), 5489. [Link]

  • Grimme, S., & Mück-Lichtenfeld, C. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Magnetic Resonance in Chemistry, 49(S1), S103-S110. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • Larson, P. E. Z. (n.d.). J-Coupling. UCSF Hyperpolarized MRI Technology Resource Center.
  • Duke University. (n.d.). Coupling constants. Duke NMR Center. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • SpectraBase. (n.d.). ETHYL DIETHYLPHOSPHINATE - Optional[31P NMR]. Retrieved from [Link]

  • Cade-Menun, B. J., & Liu, C. W. (2014). Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. Geoderma, 232-234, 357-366.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Dimethyl (2-hydroxyethenyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing deep insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth technical exploration of the mass spectrometric behavior of Dimethyl (2-hydroxyethenyl)phosphonate, a compound of interest in various synthetic and biological pathways. We will compare its fragmentation under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI), offering a predictive framework based on established principles for organophosphorus compounds.

Introduction to this compound and Mass Spectrometry Principles

This compound (C₄H₉O₄P, Molecular Weight: 152.09 g/mol ) is an organophosphorus compound featuring a phosphonate group, two methyl esters, and a hydroxyethenyl substituent. The fragmentation of such molecules in a mass spectrometer is highly dependent on the ionization method employed.

Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the analyte, leading to extensive fragmentation.[1][2] This provides a detailed fragmentation "fingerprint" that is valuable for structural elucidation and library matching.

Electrospray Ionization (ESI) , in contrast, is a "soft" ionization technique.[3][4] It is particularly suited for polar and large molecules, typically generating protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then often employed to induce and analyze fragmentation in a controlled manner.[4][5]

Predicted Fragmentation Pathways

Electron Ionization (EI) Fragmentation

Under EI conditions, the high energy input is expected to produce a complex spectrum with numerous fragment ions.[1][2] The molecular ion peak (M⁺• at m/z 152) may be weak or absent.

Key Predicted Fragmentation Reactions:

  • α-Cleavage: Fission of bonds adjacent to the phosphorus atom or the hydroxyl group.

  • McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds and, by extension, can be relevant here due to the presence of the P=O bond and adjacent moieties with gamma-hydrogens.[6][7][8]

  • Loss of Neutral Molecules: Expect losses of small, stable neutral molecules such as water (H₂O), formaldehyde (CH₂O), methanol (CH₃OH), and ethenone (C₂H₂O).

The following diagram illustrates the predicted EI fragmentation pathways.

EI_Fragmentation M [M]+• m/z 152 F1 [M - OCH3]+• m/z 121 M->F1 - •OCH3 F2 [M - CH3OH]+ m/z 120 M->F2 - CH3OH F3 [M - C2H2O]+• m/z 110 M->F3 - C2H2O F4 [M - C2H3O]+• m/z 109 M->F4 - •C2H3O F5 [P(O)(OCH3)2]+• m/z 109 M->F5 β-cleavage F6 [HP(O)OCH3]+• m/z 79 F5->F6 - CH2O

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI-MS, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 153. Fragmentation of this ion would be induced via collision-induced dissociation (CID) in an MS/MS experiment. The fragmentation will likely be more controlled and produce fewer fragment ions compared to EI.[5][9]

Key Predicted Fragmentation Reactions:

  • Loss of Methanol: A common loss from protonated phosphonate esters.[9]

  • Loss of Water: Driven by the presence of the hydroxyl group.

  • Cleavage of the P-C Bond: Leading to the loss of the hydroxyethenyl group.

The following diagram illustrates the predicted ESI-MS/MS fragmentation pathways.

ESI_Fragmentation MH [M+H]+ m/z 153 F1 [M+H - CH3OH]+ m/z 121 MH->F1 - CH3OH F2 [M+H - H2O]+ m/z 135 MH->F2 - H2O F3 [P(O)(OCH3)2H]+ m/z 110 MH->F3 - C2H2O

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Comparative Analysis

The two ionization techniques are predicted to provide complementary structural information.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Parent Ion Molecular ion (M⁺•) at m/z 152, likely weak or absentProtonated molecule ([M+H]⁺) at m/z 153, expected to be the base peak in MS1
Fragmentation Extensive, "hard" ionization, complex spectrumControlled via CID, "soft" ionization, simpler spectrum
Key Fragments m/z 121, 120, 110, 109, 79m/z 121, 135, 110
Primary Use Structural elucidation of volatile, thermally stable compounds; library matchingAnalysis of polar, less volatile compounds; accurate mass determination

Experimental Protocols

To validate these predictions, the following experimental workflows can be employed.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Prep Dissolve Dimethyl (2-hydroxyethenyl)phosphonate in appropriate solvent GCMS GC-EI-MS Prep->GCMS LCMS LC-ESI-MS/MS Prep->LCMS DA Spectral Interpretation and Fragmentation Pathway Analysis GCMS->DA LCMS->DA

Caption: General workflow for mass spectrometric analysis.

Protocol for GC-EI-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

Protocol for LC-ESI-MS/MS Analysis
  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 water:acetonitrile with 0.1% formic acid.

  • Instrumentation: Employ a liquid chromatograph coupled to a tandem mass spectrometer with an ESI source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS: Isolate the precursor ion at m/z 153 and perform CID with a normalized collision energy of 10-40 eV.

Conclusion

This guide provides a predictive comparison of the mass spectrometric fragmentation of this compound under EI and ESI conditions. While EI is expected to yield a complex fragmentation pattern useful for detailed structural confirmation, ESI will likely provide a clear protonated molecule with more controlled fragmentation upon CID, ideal for quantification and high-resolution mass determination. The provided experimental protocols offer a solid foundation for researchers to obtain empirical data and further elucidate the fragmentation behavior of this and related organophosphorus compounds.

References

  • Fragmentation Pathways and Structural Characterization of Organophosphorus Compounds Related to the Chemical Weapons Convention by Electron Ionization and Electrospray Ionization Tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 30(24), 2585–2593. [Link]

  • Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. Ovid. [Link]

  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. ResearchGate. [Link]

  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography-Orbitrap-Based High-Resolution Mass Spectrometry. PubMed. [Link]

  • Fragmentation and reactions of organophosphate ions produced by electrospray ionization. Journal of the American Society for Mass Spectrometry, 10(11), 1141–1149. [Link]

  • Dimethyl (2-Hydroxyethyl)Phosphonate 92.0%(GC). PureSynth. [Link]

  • Fragmentations and reactions of three isotopically labelled dimethyl methylphosphonate ions produced by electrospray ionisation in an ion trap mass spectrometer. Physical Chemistry Chemical Physics, 4(11), 2200-2205. [Link]

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Navigating Carbonyl Homologation: A Comparative Guide to the Bestmann-Ohira Reagent and Horner-Wadsworth-Emmons Reagents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the transformation of carbonyl compounds into more complex structures is a foundational pursuit. Among the myriad of available methodologies, phosphonate-based reagents have carved out a distinguished niche for their reliability and versatility in carbon-carbon bond formation. This guide provides an in-depth comparison of two prominent phosphonate-mediated transformations: the Bestmann-Ohira reaction for the synthesis of alkynes and the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of alkenes.

While the topic of this guide was initially framed as a comparison involving "Dimethyl (2-hydroxyethenyl)phosphonate," it is crucial to clarify a point of chemical nomenclature. Extensive database searches indicate that this name is not associated with a standard reagent for olefination. The likely intended comparison is between reagents for one-carbon homologation of aldehydes, a role expertly filled by the Bestmann-Ohira reagent, and the broader class of phosphonate reagents used in olefination, typified by those in the Horner-Wadsworth-Emmons reaction. This guide will, therefore, focus on this more synthetically relevant comparison.

The Bestmann-Ohira Reagent: A Gateway to Terminal Alkynes

The Bestmann-Ohira reagent, chemically known as dimethyl (1-diazo-2-oxopropyl)phosphonate, is a highly effective tool for the one-carbon homologation of aldehydes to terminal alkynes.[1][2] This reaction is a modification of the Seyferth-Gilbert homologation.[3][4][5] A key advantage of the Bestmann-Ohira modification is its use of mild reaction conditions, typically potassium carbonate in methanol, which makes it compatible with a wide array of functional groups and particularly suitable for base-sensitive substrates, such as enolizable aldehydes.[3][6][7]

The reaction proceeds via the in situ generation of the dimethyl (diazomethyl)phosphonate anion through the cleavage of the acetyl group of the Bestmann-Ohira reagent.[3][8] This anion then reacts with an aldehyde in a sequence of steps that culminates in the formation of the terminal alkyne.

Reaction Mechanism: A Stepwise Look

The mechanism of the Bestmann-Ohira reaction is a fascinating cascade of events:

  • Generation of the Active Reagent: In the presence of a base like potassium carbonate and methanol, the Bestmann-Ohira reagent undergoes methanolysis to generate the active dimethyl (diazomethyl)phosphonate anion.[3][8][9]

  • Nucleophilic Addition: The generated phosphonate anion adds to the carbonyl group of the aldehyde, forming an alkoxide intermediate.[3]

  • Cyclization: This intermediate cyclizes to form an oxaphosphetane.[3]

  • Elimination and Rearrangement: The oxaphosphetane eliminates dimethyl phosphate to yield a diazoalkene intermediate. Subsequent loss of nitrogen gas generates a vinylidene carbene, which then undergoes a 1,2-migration (typically of a hydrogen atom) to furnish the terminal alkyne.[3][8]

Bestmann_Ohira_Mechanism BOR Bestmann-Ohira Reagent Active_Reagent Dimethyl (diazomethyl)phosphonate Anion BOR->Active_Reagent Base Aldehyde Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Addition Base K2CO3, MeOH Active_Reagent->Alkoxide Nucleophilic Addition Oxaphosphetane Oxaphosphetane Alkoxide->Oxaphosphetane Cyclization Diazoalkene Diazoalkene Oxaphosphetane->Diazoalkene Elimination Carbene Vinylidene Carbene Diazoalkene->Carbene -N2 Alkyne Terminal Alkyne (R-C≡CH) Carbene->Alkyne 1,2-Migration HWE_Mechanism Phosphonate Phosphonate Reagent Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Carbonyl Aldehyde or Ketone Intermediate β-Hydroxyphosphonate Intermediate Carbonyl->Intermediate Nucleophilic Addition Base Base (e.g., NaH) Carbanion->Intermediate Nucleophilic Addition Alkene Alkene Intermediate->Alkene Elimination Byproduct Dialkylphosphate Salt Intermediate->Byproduct

Caption: General Mechanism of the Horner-Wadsworth-Emmons Reaction.

Head-to-Head Comparison: Bestmann-Ohira vs. HWE Reagents

FeatureBestmann-Ohira ReagentHorner-Wadsworth-Emmons Reagents
Product Terminal AlkynesAlkenes (predominantly E-isomers with stabilized phosphonates)
Carbonyl Substrate Primarily AldehydesAldehydes and Ketones
Key Reagent Dimethyl (1-diazo-2-oxopropyl)phosphonateVarious stabilized phosphonates (e.g., phosphonoacetates)
Typical Base Mild bases (e.g., K2CO3) [6]Stronger bases (e.g., NaH, NaOMe, BuLi) [10]
Reaction Conditions Often at room temperature [11]Can range from low to elevated temperatures
Key Advantage Excellent for sensitive/enolizable aldehydes; one-pot procedures [2][12]High (E)-stereoselectivity; water-soluble byproduct simplifies workup [8]
Limitation Generally not applicable for the synthesis of enynes from α,β-unsaturated aldehydes. [8]Stereoselectivity can be poor with non-stabilized phosphonates or ketones.

Experimental Protocols

Representative Protocol for the Bestmann-Ohira Reaction

The following is a general procedure for the conversion of an aldehyde to a terminal alkyne using the Bestmann-Ohira reagent. [11][13] Materials:

  • Aldehyde

  • Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira Reagent)

  • Potassium carbonate (K2CO3)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether

  • 5% aqueous sodium bicarbonate solution

  • Sodium sulfate

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in anhydrous methanol (5 mL) at room temperature, add potassium carbonate (2.0 mmol).

  • To this mixture, add a solution of dimethyl (1-diazo-2-oxopropyl)phosphonate (1.2 mmol) in methanol (2 mL) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography. Reaction times can vary from a few hours to overnight.

  • Upon completion, dilute the reaction mixture with diethyl ether (20 mL).

  • Wash the organic layer with 5% aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyne.

  • Purify the product by column chromatography on silica gel if necessary.

Representative Protocol for the Horner-Wadsworth-Emmons Reaction

The following is a general procedure for the (E)-selective olefination of an aldehyde with a stabilized phosphonate.

Materials:

  • Stabilized phosphonate (e.g., triethyl phosphonoacetate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

Procedure:

  • To a suspension of sodium hydride (1.1 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add a solution of the stabilized phosphonate (1.1 mmol) in anhydrous THF (2 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC analysis.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the alkene.

Conclusion: Choosing the Right Tool for the Job

Both the Bestmann-Ohira reagent and Horner-Wadsworth-Emmons reagents are indispensable tools in the synthetic chemist's arsenal for carbonyl homologation. The choice between them hinges on the desired product. For the efficient and mild synthesis of terminal alkynes from aldehydes, particularly those sensitive to harsh basic conditions, the Bestmann-Ohira reagent is often the superior choice. Conversely, when the goal is the stereoselective synthesis of alkenes, especially with a preference for the (E)-isomer, the Horner-Wadsworth-Emmons reaction provides a robust and reliable pathway. Understanding the distinct mechanisms, substrate scopes, and reaction conditions of these two powerful transformations enables researchers to make informed decisions in the design and execution of complex synthetic routes.

References

  • (1-Diazo-2-Oxopropyl)-Phosphonic Acid Dimethyl Ester. Gandon V.; Aubert C. Encyclopedia of Reagents for Organic Synthesis 2008. DOI: 10.1002/047084289X.rn00780. [Link]

  • Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Organic Chemistry Portal. [Link]

  • One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. Organic Syntheses. [Link]

  • The Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes. Australian Journal of Chemistry. [Link]

  • Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. Chemistry Stack Exchange. [Link]

  • Bestmann-Ohira Reagent: A Versatile Reagent in Organic Synthesis. ResearchGate. [Link]

  • The Bestmann-Ohira Reagent and Related Diazo Compounds for the Synthesis of Azaheterocycles. PubMed. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • What are the methods for converting aldehydes into alkynes or ketones, and vice versa (i.e., C-C bond forming)?. Quora. [Link]

  • BESTMAN-OHIRA REAGENT. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Seyferth-Gilbert Homologation. SynArchive. [Link]

  • Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. ResearchGate. [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. PMC. [Link]

  • Seyferth-Gilbert Alkyne Synthesis. ORGANIC CHEMISTRY SELECT. [Link]

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  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. [Link]

  • Preparation method of diethyl N,N-bis(2- hydroxyethyl) aminomethylphosphonate.
  • Preparation method of diethyl N,N-bis(2- hydroxyethyl) aminomethylphosphonate.
  • Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. ResearchGate. [Link]

  • A Convenient Reagent for Aldehyde to Alkyne Homologation. PMC. [Link]

  • CHEM 2325 Module 15: Preparation of Aldehydes and Ketones from Alkynes. YouTube. [Link]

  • DIMETHYL PHOSPHONATE CAS N°: 868-85-9. OECD SIDS. [Link]

  • Base‐Regulated Synthesis of the Bestmann‐Ohira or Seyferth‐Gilbert Reagent Utilizing FSO2N3. ResearchGate. [Link]

  • New synthesis and reactions of phosphonates. Iowa Research Online. [Link]

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Navigating the Analytical Maze: A Comparative Guide to the Characterization of Phosphonate Aldehyde Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous identification and quantification of impurities are paramount to ensuring drug safety and efficacy. Among the myriad of potential impurities, those possessing dual functionalities, such as phosphonate aldehydes, present a unique and complex analytical challenge. These molecules merge the high polarity and potential for strong interactions of the phosphonate group with the inherent reactivity and instability of the aldehyde moiety. This guide provides a comprehensive comparison of analytical methodologies for the characterization of phosphonate aldehyde impurities, offering field-proven insights and experimental frameworks for researchers, scientists, and drug development professionals.

The Analytical Conundrum of Phosphonate Aldehydes

Phosphonate aldehyde impurities can arise from various stages of the drug substance lifecycle, including synthesis, degradation, or interaction with excipients. Their dual nature necessitates analytical strategies that can simultaneously address:

  • High Polarity: The phosphonate group imparts significant water solubility, making retention on traditional reversed-phase chromatographic columns challenging.

  • Reactivity: The aldehyde group is susceptible to oxidation, polymerization, and nucleophilic attack, leading to sample instability and the formation of artifacts during analysis.

  • Lack of a Strong Chromophore: Many phosphonate aldehydes may lack a UV-active chromophore, complicating detection by conventional HPLC-UV methods.

This guide will dissect and compare three principal analytical techniques capable of navigating these challenges: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), Gas Chromatography (GC) with MS following derivatization, and quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

Comparative Analysis of Leading Methodologies

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitation, structural elucidation, or high-throughput screening. The following table provides a high-level comparison of the discussed methodologies.

Parameter HPLC-UV/MS GC-MS (with Derivatization) ³¹P NMR
Selectivity High (Chromatography & MS)High (Chromatography & MS)High (for Phosphorus)
Sensitivity High (especially with MS)Very HighModerate to Low
Quantitation ExcellentGood (with internal standards)Excellent (absolute quantitation)
Structural Info Molecular Weight & FragmentationFragmentation PatternChemical Environment of P
Sample Prep Minimal to ModerateExtensive (Derivatization)Minimal
Throughput HighModerateLow
Key Advantage Versatility for polar compoundsAnalysis of volatile derivativesNon-destructive, absolute quant.
Key Limitation Retention of highly polar analytesAnalyte must be derivatizableLower sensitivity

In-Depth Methodological Discussion and Protocols

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)

HPLC-MS stands as a cornerstone technique for the analysis of non-volatile and polar impurities. For phosphonate aldehydes, the primary challenges are achieving adequate chromatographic retention and sensitive detection.

Causality Behind Experimental Choices:

  • Chromatography Mode: Due to the high polarity of phosphonate aldehydes, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable choice than traditional reversed-phase chromatography.[1] HILIC utilizes a polar stationary phase with a partially aqueous mobile phase, enabling the retention of highly polar analytes.

  • Mobile Phase: The mobile phase composition, including pH and the choice of buffer, is critical. A slightly acidic mobile phase can help to suppress the ionization of the phosphonic acid group, potentially improving peak shape. Volatile buffers, such as ammonium formate or ammonium acetate, are essential for compatibility with mass spectrometry.

  • Detection: Mass spectrometry, particularly with an electrospray ionization (ESI) source, provides high sensitivity and selectivity, overcoming the potential lack of a UV chromophore.[1] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the identification of unknown impurities.[2]

Experimental Workflow: HPLC-MS Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Separation (HILIC) cluster_ms Mass Spectrometry Detection Sample Drug Substance/Product Dissolution Dissolve in appropriate solvent (e.g., Water/Acetonitrile) Sample->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration HPLC Inject onto HILIC column Filtration->HPLC Gradient Apply aqueous/organic gradient HPLC->Gradient Elution Elution of Phosphonate Aldehyde Impurity Gradient->Elution ESI Electrospray Ionization (ESI) Elution->ESI MS_Analysis Mass Analyzer (e.g., Q-TOF) ESI->MS_Analysis Data Data Acquisition (MS & MS/MS) MS_Analysis->Data

Caption: Workflow for HPLC-MS analysis of phosphonate aldehyde impurities.

Protocol: HILIC-MS for Phosphonate Aldehyde Impurities

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the drug substance or a powdered equivalent of the drug product into a volumetric flask.

    • Dissolve in a suitable diluent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), negative ion mode.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-1000.

    • Data Acquisition: Full scan MS and data-dependent MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, the high polarity and low volatility of phosphonate aldehydes preclude their direct analysis by GC. Derivatization is therefore a necessary step to convert the analyte into a more volatile and thermally stable form.[3]

Causality Behind Experimental Choices:

  • Derivatization Agent: A two-step derivatization is often necessary. The aldehyde group can be derivatized to form a stable oxime using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[4] This not only stabilizes the aldehyde but also introduces a halogenated group that enhances sensitivity for electron capture detection (ECD) or provides a characteristic isotopic pattern in MS. The acidic protons of the phosphonate group can then be derivatized via silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

  • Injection Technique: A splitless injection is typically used for trace analysis to ensure the maximum amount of analyte reaches the column.

Experimental Workflow: GC-MS with Derivatization

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis Sample Drug Substance/Product Extraction Extract with organic solvent Sample->Extraction Deriv1 Step 1: Oximation of Aldehyde (e.g., with PFBHA) Extraction->Deriv1 Deriv2 Step 2: Silylation of Phosphonate (e.g., with BSTFA) Deriv1->Deriv2 GC Inject derivatized sample Deriv2->GC Separation Separation on GC column GC->Separation MS_Detection Mass Spectrometry Detection Separation->MS_Detection Data Data Analysis MS_Detection->Data

Caption: Workflow for GC-MS analysis of phosphonate aldehyde impurities after derivatization.

Protocol: Derivatization and GC-MS Analysis

  • Sample Preparation and Derivatization:

    • Extract the phosphonate aldehyde impurity from the sample matrix using a suitable organic solvent.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Oximation: Add 100 µL of a 20 mg/mL solution of PFBHA in pyridine. Heat at 60 °C for 30 minutes.

    • Cool to room temperature and evaporate the pyridine under nitrogen.

    • Silylation: Add 100 µL of BSTFA with 1% TMCS. Heat at 70 °C for 1 hour.

    • Cool and inject an aliquot into the GC-MS.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet: Splitless mode, 250 °C.

    • Oven Program: 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI), 70 eV, 230 °C.

    • Scan Range: m/z 50-650.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a highly specific technique for the analysis of phosphorus-containing compounds. Its key advantage is the ability to provide direct, non-destructive, and absolute quantification without the need for a reference standard of the impurity itself.[5][6]

Causality Behind Experimental Choices:

  • Quantitative NMR (qNMR): For accurate quantification, specific parameters must be employed. This includes using a long relaxation delay (at least 5 times the longest T1 of the phosphorus nuclei being analyzed) and inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate integration.[7]

  • Internal Standard: An internal standard of a known concentration containing a phosphorus atom with a distinct chemical shift (e.g., methylphosphonic acid) can be used to improve accuracy and precision.[5]

Logical Relationship: ³¹P NMR for Quantification

cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis API Known mass of API Solvent Dissolve in deuterated solvent API->Solvent IS Known mass of Internal Standard IS->Solvent Acquire Acquire ³¹P NMR spectrum (with inverse-gated decoupling) Solvent->Acquire Integrate Integrate signals of impurity and IS Acquire->Integrate Calculate Calculate concentration of impurity Integrate->Calculate

Caption: Logical flow for quantitative analysis by ³¹P NMR.

Protocol: Quantitative ³¹P NMR Analysis

  • Sample Preparation:

    • Accurately weigh about 20 mg of the sample and 5 mg of a suitable internal standard (e.g., methylphosphonic acid) into an NMR tube.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) to dissolve the sample completely.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Nucleus: ³¹P.

    • Decoupling: Inverse-gated ¹H decoupling.

    • Pulse Angle: 30°.

    • Relaxation Delay (d1): 30 seconds (or 5 x T1 of the slowest relaxing phosphorus nucleus).

    • Number of Scans: 128 or as needed for adequate signal-to-noise.

  • Data Processing and Quantification:

    • Apply an exponential multiplication factor to improve signal-to-noise if necessary.

    • Phase and baseline correct the spectrum.

    • Integrate the signal corresponding to the phosphonate aldehyde impurity and the signal of the internal standard.

    • Calculate the concentration of the impurity using the following equation:

    Concentration_impurity = (Integral_impurity / Integral_IS) * (Moles_IS / Moles_impurity_per_molecule) * (MW_impurity / Mass_sample) * Purity_IS

Conclusion and Future Perspectives

The characterization of phosphonate aldehyde impurities demands a multi-faceted analytical approach.

  • HPLC-MS , particularly with HILIC, offers a versatile and sensitive method for both detection and quantification, making it well-suited for routine quality control and stability studies.

  • GC-MS after derivatization provides excellent sensitivity and structural information, though the extensive sample preparation may limit its throughput. It is a valuable tool for structural confirmation and trace-level analysis.

  • ³¹P NMR stands out for its ability to provide absolute quantification without the need for an impurity standard, making it an invaluable technique for primary characterization and in situations where a pure reference material is unavailable.

Ultimately, a combination of these techniques often provides the most comprehensive understanding of the impurity profile. For instance, HPLC can be used for separation and initial detection, MS for identification and structural elucidation, and ³¹P NMR for definitive quantification. As pharmaceutical formulations and synthetic routes become more complex, the development of robust, stability-indicating methods for challenging impurities like phosphonate aldehydes will remain a critical area of focus in ensuring the safety and quality of medicines.

References

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31P NMR Master Guide: Characterization of Vinyl Phosphonate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Advantage

Vinyl phosphonates are pivotal in modern medicinal chemistry, serving as hydrolytically stable bioisosteres of phosphate esters. Unlike labile P-O-C linkages, the P-C=C scaffold resists enzymatic cleavage, making these derivatives essential for developing stable nucleotide analogues and phospholipid mimics (e.g., FTY720 analogues).

This guide provides a definitive technical comparison of Vinyl Phosphonate signals against their synthetic precursors and structural analogues. It moves beyond basic spectral assignment to offer a self-validating protocol for confirming structure, purity, and isomeric identity (


 vs. 

) using 31P and 1H NMR spectroscopy.

Comparative Analysis: Vinyl Phosphonates vs. Alternatives

The "performance" of an NMR assay in this context is defined by its ability to resolve the target vinyl species from synthetic impurities (starting materials) and degradation products (hydrolysis/polymerization).

The 31P Chemical Shift Landscape

The phosphorus nucleus in vinyl phosphonates exhibits a distinct chemical shift range due to the anisotropic effect of the adjacent double bond and the electron-withdrawing nature of the phosphoryl group (


).

Table 1: Diagnostic 31P NMR Signals (Referenced to 85% H₃PO₄)

Compound ClassStructure³¹P Shift (

, ppm)
Diagnostic Coupling (

)
Status
Vinyl Phosphonate

+16 to +22

(Trans) >

(Cis)
Target Product
Alkyl Phosphonate

+28 to +33

Hz
Saturated Impurity
H-Phosphonate

+7 to +15

Hz
Precursor
Trialkyl Phosphite

+130 to +145No P=O bondStarting Material
Vinyl Phosphonic Acid

+12 to +14 (Salt/Acid)pH DependentHydrolysis Product
Phosphate Ester

-5 to +5Small

Oxidation Byproduct

Technical Insight: The upfield shift of vinyl phosphonates (


18 ppm) relative to their saturated alkyl counterparts (

30 ppm) is a reliable purity indicator. If hydrogenation is used in a sequence, the disappearance of the signal at 18 ppm and emergence of a signal at 30 ppm confirms reaction progress.
Isomeric Differentiation ( vs. )

The stereochemistry of the vinyl group is critical for biological activity. While 31P chemical shifts between isomers are often similar, coupling constants provide definitive proof.

  • Mechanism: The Karplus relationship applies to P-H coupling.[1] The dihedral angle in trans (

    
    ) isomers facilitates stronger orbital overlap than in cis (
    
    
    
    ) isomers.
  • Validation: To measure these values, you must acquire a proton-coupled 31P NMR or extract

    
     values from the 1H NMR spectrum.
    

Table 2: Coupling Constant Criteria for Isomer Assignment

InteractionIsomerCoupling Constant (

)
Interpretation
Vicinal (

)
Trans (

)
20 – 45 Hz Major Product (Thermodynamic)
Vicinal (

)
Cis (

)
10 – 20 Hz Minor Product (Kinetic)
Geminal (

)
N/A15 – 25 HzNon-diagnostic for stereochem

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Triple-Check" protocol. This system uses specific acquisition modes to cross-verify the oxidation state and substitution pattern.

Step 1: Sample Preparation
  • Solvent: Use CDCl₃ (Chloroform-d) for non-polar esters. Use D₂O or MeOD for free phosphonic acids.

    • Caution: In protic solvents (D₂O), pH fluctuations can shift signals by 2-3 ppm. Maintain pH > 8 for consistent salt signals.

  • Concentration: 10–20 mg in 0.6 mL solvent. High concentrations can lead to polymerization of free vinyl phosphonic acids.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Experiment A: 31P{1H} (Proton Decoupled)

    • Purpose: Rapid purity assessment.

    • Pulse:

      
       flip angle.
      
    • Delay (D1): 2–5 seconds (Phosphorus relaxation is slow; short D1 leads to integration errors).

    • Result: Singlets for all P species (except H-phosphonates, which may show residual splitting if decoupling is off-resonance).

  • Experiment B: 31P Coupled (No Decoupling)

    • Purpose: Isomer and structure confirmation.

    • Gating: Inverse Gated Decoupling (optional) to suppress NOE if integration is needed, or simply "dec off".

    • Result:

      • Vinyl Phosphonate: Multiplet (dd or ddd) due to coupling with vinyl protons.

      • H-Phosphonate: Huge doublet (

        
         Hz).
        
      • Phosphate: Septet (if ethyl groups are present) or small multiplet.

Step 3: Data Processing[2]
  • Line Broadening (LB): 1.0 – 2.0 Hz (31P signals are naturally broad due to CSA).

  • Referencing: External 85% H₃PO₄ set to 0.00 ppm.

Visualization: Decision Logic & Chemical Space

Structural Confirmation Workflow

This diagram outlines the logical steps to confirm the identity of a synthesized vinyl phosphonate using NMR data.

NMR_Workflow Start Crude Reaction Mixture Acquire Acquire 31P{1H} NMR (Decoupled) Start->Acquire CheckShift Check Chemical Shift Range Acquire->CheckShift IsVinyl Signal at +16 to +22 ppm? CheckShift->IsVinyl IsHPhos Signal at +7 to +15 ppm? IsVinyl->IsHPhos No Coupled Acquire 31P Coupled Spectrum IsVinyl->Coupled Yes IsPhos Signal at +130 ppm? IsHPhos->IsPhos No Fail_H IMPURITY: H-Phosphonate (Incomplete Oxidation) IsHPhos->Fail_H Yes Fail_SM IMPURITY: Phosphite (Starting Material) IsPhos->Fail_SM Yes CheckJ Analyze Coupling (J_PH) Coupled->CheckJ Success CONFIRMED: Vinyl Phosphonate (Check E/Z via 1H NMR) CheckJ->Success Multiplet (Vicinal Coupling) CheckJ->Fail_H Large Doublet (>600Hz)

Caption: Logic flow for distinguishing vinyl phosphonates from common synthetic byproducts using 31P NMR.

Chemical Shift Mapping

Visualizing the distinct regions for phosphorus derivatives.

Shift_Map cluster_legend Deshielded (Downfield) <--- 31P Chemical Shift ---> Shielded (Upfield) P_III P(III) Phosphites +125 to +145 ppm Alkyl Alkyl Phosphonates +28 to +33 ppm Vinyl Vinyl Phosphonates +16 to +22 ppm H_Phos H-Phosphonates +5 to +15 ppm Phosphate Phosphates -5 to +5 ppm

Caption: 31P NMR Chemical Shift Map showing the distinct window for Vinyl Phosphonates relative to impurities.

Troubleshooting & Validation

Issue 1: Broad Signals

  • Cause: Polymerization.[2] Vinyl phosphonates are prone to radical polymerization.[3]

  • Diagnosis: If the sharp signal at ~18 ppm broadens significantly or disappears into a "hump" at 30-40 ppm, the material has polymerized.

  • Prevention: Add a radical inhibitor (e.g., BHT) if storing the monomer.

Issue 2: "Missing" Coupling in 31P Spectrum

  • Cause: Decoupling is ON.

  • Solution: Ensure the command dec=off (Varian) or cpdprg2=off (Bruker) is set. Alternatively, check the 1H NMR spectrum; the vinyl protons will show large splitting (

    
    ) if the phosphorus is attached.
    

Issue 3: Distinguishing Hydrolysis

  • Scenario: You suspect your ester has hydrolyzed to the acid.

  • Test: Run the NMR in CDCl₃. The ester is soluble; the acid is often insoluble or forms aggregates. If you must use D₂O, the acid/salt will shift upfield to ~12-14 ppm compared to the ester.

References

  • Kalek, M., et al. (2011). Stereoselective synthesis of vinyl phosphonates. Advanced Synthesis & Catalysis.
  • Hebrew University. (n.d.). 31P NMR Spectroscopy: Operational Aspects and Coupling Constants. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Dimethyl (2-hydroxyethyl)phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Dimethyl (2-hydroxyethyl)phosphonate (CAS No. 54731-72-5) is an organophosphorus compound utilized as a chemical intermediate in the synthesis of various other phosphorus-containing molecules and holds potential as a flame retardant.[1] As with many organophosphorus compounds, it necessitates careful handling to mitigate health risks.[1] This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, ensuring that safety is integral to the experimental workflow. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the protocols required for the safe handling, use, and disposal of this reagent.

Note: The user's query specified "Dimethyl (2-hydroxyethenyl)phosphonate." Based on available chemical data and CAS number searches, this guide addresses the far more common and commercially available compound, Dimethyl (2-hydroxyethyl)phosphonate . It is presumed the "ethenyl" was a typographical error.

Part 1: Hazard Assessment - The "Why" Behind the Protocol

Understanding the specific risks associated with a chemical is the foundation of a robust safety plan. The necessity for each piece of personal protective equipment and every handling step is directly correlated to the hazard profile of Dimethyl (2-hydroxyethyl)phosphonate.

Chemical and Physical Properties:

  • Appearance: Colorless to pale yellow liquid.[1][2][3]

  • Formula: C4H11O4P.[1][2][3][4]

  • Solubility: It is soluble in polar solvents such as water and alcohols.[1] This high water solubility means it can be easily spread by water and is mobile in the environment.[5]

Hazard Identification Summary: The primary hazards associated with this compound are contact-based and respiratory. The following table summarizes the classifications found in safety data sheets (SDS).

Hazard ClassificationCategoryDescription of RiskSource
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.[5]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[5]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation if inhaled.[5]
Acute Toxicity (Multiple Routes)Category 4Harmful if swallowed, in contact with skin, or if inhaled.[6]
Combustibility-Combustible liquid with a slight fire hazard when exposed to heat or flame.[6]

As an organophosphate, it belongs to a class of chemicals known for potential neurological effects, making adherence to PPE protocols for all exposure routes—dermal, ocular, and inhalation—critically important.

Part 2: Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the potential for exposure.

2.1. Hand Protection: The First Line of Defense

  • Rationale: Direct skin contact is a primary route of exposure that can cause irritation and harmful systemic effects.[5][6]

  • Required PPE: Chemical-resistant gloves are mandatory.

    • Recommended Materials: Nitrile or neoprene gloves provide effective protection against a wide range of chemicals.[7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Protocol:

    • Before use, always inspect gloves for any signs of degradation, punctures, or tears.[5]

    • Don gloves over the cuffs of the lab coat to protect the wrist area.

    • For extended operations or when handling larger volumes, consider double-gloving.

    • Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

    • Dispose of used gloves immediately in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[6]

2.2. Eye and Face Protection: Shielding Sensitive Tissues

  • Rationale: Dimethyl (2-hydroxyethyl)phosphonate causes serious eye irritation.[5] Splashes are a significant risk during transfers and reactions.

  • Required PPE:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields for handling small quantities (<50 mL) within a certified chemical fume hood.

    • Best Practice/Splash Hazard: Chemical splash goggles are required when working on an open bench, handling larger volumes, or performing operations with a risk of splashing.

    • Maximum Protection: A full-face shield worn over chemical splash goggles is required when there is a significant risk of energetic splashes or when handling large quantities.

2.3. Body Protection: Preventing Dermal Contact

  • Rationale: Protective clothing prevents incidental contact with skin and contamination of personal clothing.[6]

  • Required PPE:

    • A flame-resistant lab coat with long sleeves and a fully fastened front is the minimum requirement.

    • For procedures with a higher splash potential, supplement the lab coat with a chemical-resistant apron made of PVC or a similar material.[7]

    • Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.

2.4. Respiratory Protection: Securing the Inhalation Route

  • Rationale: Vapors and mists of this compound can cause respiratory irritation.[5]

  • Required PPE:

    • Primary Control: All work with Dimethyl (2-hydroxyethyl)phosphonate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize vapor inhalation.[5][6]

    • When Required: If work must be performed outside of a fume hood where ventilation is insufficient or if aerosols may be generated, respiratory protection is necessary.

    • Respirator Type: A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is required. For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[6]

PPE Selection Summary Table
Task / ScaleHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Small-Scale (<50 mL) in Fume Hood Single pair of nitrile glovesSafety glasses with side shieldsLab coatNot required if sash is at proper height
Medium-Scale (50-500 mL) in Fume Hood Double-gloved with nitrileChemical splash gogglesLab coat & Chemical-resistant apronNot required if sash is at proper height
Large-Scale (>500 mL) or Splash Hazard Double-gloved with nitrileGoggles & Face shieldChemical-resistant coveralls or apronRequired if potential for aerosols exists
Spill Cleanup Heavy-duty nitrile or neoprene glovesGoggles & Face shieldChemical-resistant coveralls & bootsAir-purifying respirator with OV cartridges

Part 3: Operational and Disposal Plans

3.1. Standard Handling Workflow This workflow outlines the essential steps for safely using the chemical at the lab bench.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification is Current prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Gather All Materials (Chemical, Glassware, Spill Kit) prep2->prep3 handle1 Place Absorbent Pad on Fume Hood Surface prep3->handle1 handle2 Carefully Dispense Chemical, Minimizing Splash/Aerosol handle1->handle2 handle3 Securely Cap Primary Container Immediately After Use handle2->handle3 handle4 Perform Experimental Procedure handle3->handle4 clean1 Quench/Neutralize Reaction (If Applicable) handle4->clean1 clean2 Segregate Waste: Liquid vs. Solid clean1->clean2 clean3 Dispose of Contaminated Solids (Gloves, Pads) in Hazardous Waste Bin clean2->clean3 clean4 Dispose of Liquid Waste in Designated, Labeled Container clean2->clean4 clean5 Clean Work Area and Doff PPE clean3->clean5 clean4->clean5

Caption: Standard workflow for handling Dimethyl (2-hydroxyethyl)phosphonate.

3.2. Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Caption: Emergency response decision tree for a chemical spill.

3.3. Disposal Plan

  • Principle of Segregation: Never mix waste streams.

  • Liquid Waste: All solutions containing Dimethyl (2-hydroxyethyl)phosphonate and any contaminated solvents must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[5]

  • Solid Waste: All contaminated materials, including gloves, absorbent pads, paper towels, and pipette tips, must be disposed of in a designated solid hazardous waste container.

  • Regulatory Compliance: All waste must be disposed of through your institution's environmental health and safety (EHS) office, in accordance with local and national regulations.[5][8]

Part 4: PPE Donning and Doffing Protocol

The sequence of putting on and removing PPE is a critical control point to prevent cross-contamination.

PPE_Sequence cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) don1 1. Lab Coat don2 2. Respirator (if required) don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (cuffs over lab coat) don3->don4 doff1 1. Gloves (clean-to-clean, dirty-to-dirty) doff2 2. Goggles/Face Shield (handle by straps) doff1->doff2 doff3 3. Lab Coat (turn inside out) doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 doff5 5. Wash Hands Thoroughly doff4->doff5

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.